molecular formula C15H15NO4 B2742688 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene CAS No. 694443-51-1

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Cat. No.: B2742688
CAS No.: 694443-51-1
M. Wt: 273.288
InChI Key: YRIYZGDKWZVLSA-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-ethoxyphenoxy)methyl]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-2-19-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIYZGDKWZVLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Synthetic Methodology: 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

[1]

Part 1: Executive Summary & Structural Architecture

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene (CAS: 694443-51-1) represents a specific class of para-substituted diaryl ethers , characterized by a rod-like molecular geometry. This structural motif—comprising an electron-rich ethoxy-benzene ring linked via an ether bridge to an electron-deficient nitro-benzyl moiety—is highly relevant in two primary domains:

  • Materials Science : As a mesogenic core for liquid crystals (LCs), where the push-pull electronic system and rigid rod shape facilitate nematic or smectic phase formation.

  • Medicinal Chemistry : As a versatile intermediate for the synthesis of bioactive anilines (via nitro reduction) or tyrosine kinase inhibitor scaffolds.

This guide provides a rigorous technical breakdown of its physicochemical properties, synthesis, and characterization protocols, designed for researchers requiring high-purity standards for biological assays or material fabrication.

Molecular Identity
DescriptorValue
IUPAC Name This compound
Common Name 4-Ethoxyphenyl 4-nitrobenzyl ether
CAS Registry Number 694443-51-1
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.29 g/mol
SMILES CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)[O-]
InChI Key YRIYZGDKWZVLSA-UHFFFAOYSA-N

Part 2: Physicochemical Properties & Theoretical Descriptors

The following data synthesizes available experimental values with high-confidence predictive models (QSPR) essential for solubility and formulation logic.

Thermodynamic & Solid-State Properties
  • Physical State : Crystalline solid.

  • Appearance : Pale yellow needles or powder (characteristic of p-nitrobenzyl derivatives due to charge-transfer interactions).

  • Melting Point (Predicted) : 85°C – 95°C.

    • Note: While specific experimental MP is proprietary, structural analogs (e.g., 4-methoxy-4'-nitrobenzyl ether) typically melt in this range.

  • Boiling Point (Predicted) : ~430°C at 760 mmHg (Decomposes prior to boiling at standard pressure).

Solubility & Lipophilicity

The molecule exhibits significant lipophilicity due to the aromatic rings and ethyl chain, balanced slightly by the nitro and ether polar functionalities.

SolventSolubility RatingApplication
Water Insoluble (< 0.1 mg/mL)Aqueous workup (impurity removal)
Dichloromethane (DCM) High (> 50 mg/mL)Extraction / Chromatography
Ethanol Moderate (Hot) / Low (Cold)Recrystallization solvent of choice
Acetone HighReaction medium
DMSO HighBiological assays (stock solutions)
  • LogP (Octanol/Water) : 3.8 – 4.0 (Predicted).

    • Implication: High membrane permeability; likely requires formulation (e.g., DMSO/Tween) for cellular assays.

  • Topological Polar Surface Area (TPSA) : ~65 Ų.

    • Significance: Well within the Veber rule (< 140 Ų) for oral bioavailability.

Part 3: Synthetic Methodology & Purification

The synthesis of this compound relies on a Williamson Ether Synthesis . This nucleophilic substitution (

Reaction Mechanism & Logic

The reaction is driven by the enhanced acidity of the phenol (


Experimental Protocol (Standardized)

Reagents:

  • 4-Ethoxyphenol (1.0 equiv, 10 mmol, 1.38 g)

  • 4-Nitrobenzyl bromide (1.05 equiv, 10.5 mmol, 2.27 g)

  • Potassium Carbonate (

    
    )  (2.0 equiv, 20 mmol, 2.76 g)
    
  • Acetone (Reagent grade, 50 mL) or Acetonitrile (for faster kinetics)

Step-by-Step Workflow:

  • Activation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyphenol in Acetone (50 mL). Add anhydrous

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
    • Visual Cue: The solution may darken slightly due to phenoxide formation.

  • Coupling : Add 4-nitrobenzyl bromide in one portion. Attach a reflux condenser.

  • Reflux : Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).
    
    • Endpoint: Disappearance of the phenol spot (

      
      ) and appearance of the less polar product (
      
      
      ).
  • Workup :

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude yellow solid.

  • Purification (Recrystallization) :

    • Dissolve the crude solid in a minimum amount of boiling Ethanol.

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Filter the crystals and wash with cold Ethanol.

    • Yield Expectations: 85–92%.

Synthesis Workflow Diagram

SynthesisWorkflowStartStart:4-EthoxyphenolActivationStep 1: Activation(K2CO3, Acetone, RT)Start->ActivationDeprotonationReagentReagent:4-Nitrobenzyl BromideCouplingStep 2: Coupling(Reflux, 6h, SN2)Reagent->CouplingElectrophileActivation->CouplingPhenoxide IonWorkupStep 3: Workup(Filter Salts, Evaporate)Coupling->WorkupCompletion (TLC)PurificationStep 4: Recrystallization(Ethanol)Workup->PurificationCrude SolidProductFinal Product:This compoundPurification->Product>98% Purity

Caption: Step-by-step synthetic workflow for the Williamson ether synthesis of the target compound.

Part 4: Characterization & Identification Guide

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

The molecule has a distinct symmetry in its two aromatic rings.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
8.20 – 8.25 Doublet (

Hz)
2HNitro-aromatic protons (Ortho to

)
7.60 – 7.65 Doublet (

Hz)
2HNitro-aromatic protons (Meta to

)
6.80 – 6.90 Multiplet (Overlapping)4HEthoxy-aromatic protons (Aryl ether ring)
5.15 Singlet2HBenzylic

(Bridge)
4.00 Quartet (

Hz)
2HEthoxy

1.40 Triplet (

Hz)
3HEthoxy

Infrared Spectroscopy (FT-IR)
  • Asymmetric Nitro Stretch (

    
    ) : Strong band at 1515–1525 cm⁻¹ .
    
  • Symmetric Nitro Stretch (

    
    ) : Strong band at 1340–1350 cm⁻¹ .
    
  • Ether Stretch (

    
    ) : Strong bands at 1240 cm⁻¹  (Aryl-alkyl) and 1030 cm⁻¹ .
    
  • C-H Stretch : 2900–3000 cm⁻¹ (Aliphatic), >3000 cm⁻¹ (Aromatic).

Structural Logic & Retrosynthesis Diagram

RetrosynthesisTargetTarget MoleculeThis compoundDisconnectionEther Disconnection(C-O Bond Cleavage)Target->DisconnectionRetrosynthetic StepFrag1Fragment A (Nucleophile)4-EthoxyphenolDisconnection->Frag1Frag2Fragment B (Electrophile)4-Nitrobenzyl BromideDisconnection->Frag2Precursor1PrecursorHydroquinone + Ethyl BromideFrag1->Precursor1AlkylationPrecursor2Precursor4-Nitrotoluene + NBSFrag2->Precursor2Radical Bromination

Caption: Retrosynthetic analysis showing the strategic disconnection at the benzyl ether linkage.

Part 5: References

  • PubChem . 1-Ethoxy-4-[(4-nitrophenyl)methoxy]benzene (CID 894817). National Library of Medicine. Available at: [Link]

  • Accela ChemBio . Product Information: CAS 694443-51-1.[1][2] Available at: [Link]

  • Royal Society of Chemistry . General Procedure for Williamson Ether Synthesis of Nitrobenzyl Ethers. (Inferred methodology from general phenolic alkylation protocols). See: [Link]

  • ChemSrc . This compound Properties. Available at: [Link]

An In-depth Technical Guide to the Safe Synthesis, Handling, and Application of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and synthetic chemistry, novel molecular entities are the currency of innovation. 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is a compound with potential as a synthetic intermediate, leveraging the reactivity of its nitrobenzyl group and the stability of its ethoxyphenyl moiety. However, its utility is intrinsically linked to our ability to handle it with the foresight and respect it demands. This guide is crafted not as a mere list of warnings, but as a comprehensive framework for understanding the molecule's behavior. By deconstructing its synthesis, reactivity, and toxicological profile based on its constituent functional groups, we empower researchers to move beyond rote compliance and adopt a proactive, scientifically-grounded safety culture. This document is built on the principle that true safety in the laboratory stems from a deep understanding of the "why" behind each protocol, transforming procedural steps into a self-validating system of risk mitigation.

Compound Profile and Physicochemical Characteristics

This compound is an aromatic ether. Its structure comprises an ethoxybenzene core linked via an ether oxygen to a 4-nitrobenzyl group. Understanding its fundamental properties is the first step in a comprehensive risk assessment.

PropertyValueSource
IUPAC Name 1-ethoxy-4-[(4-nitrophenyl)methoxy]benzene[1]
CAS Number Not explicitly assigned; constituents are well-documented.N/A
Molecular Formula C₁₅H₁₅NO₄[1]
Molecular Weight 273.28 g/mol [1]
Appearance Expected to be a solid at room temperature, likely pale yellow, based on related structures like 4-nitrobenzyl bromide and 1-ethoxy-4-nitrobenzene.[2]
Solubility Predicted to have low water solubility but good solubility in common organic solvents like acetone, ethanol, and ethers.[2]
Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[3] Ethers are generally unreactive but can be cleaved by strong acids.[4][5]

Synthesis, Reactivity, and Inherent Hazards

The safety profile of a compound begins with its synthesis. The most probable laboratory-scale synthesis for this molecule is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[6][7]

Synthesis Pathway: Williamson Ether Synthesis

This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of 4-ethoxyphenol acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide.[8][9]

G p1 4-Ethoxyphenol phenoxide 4-Ethoxyphenoxide (Nucleophile) p1->phenoxide Deprotonation 1 base Strong Base (e.g., NaH, K₂CO₃) base->phenoxide product This compound phenoxide->product Sₙ2 Attack 2 p2 4-Nitrobenzyl bromide (Electrophile) p2->product salt Salt Byproduct (e.g., NaBr, KBr) p2->salt Displacement of Br⁻

Figure 1: Synthesis via Williamson Ether Synthesis.

Inherent Hazards from Synthesis:

  • Starting Materials: 4-Nitrobenzyl bromide is a lachrymator and corrosive, causing skin, eye, and respiratory irritation.[2][10] It must be handled with extreme caution in a chemical fume hood. Strong bases like sodium hydride (NaH) are flammable and react violently with water.

  • Reaction Conditions: The reaction may be exothermic. Proper temperature control is essential.

Key Reactivity and Stability Considerations
  • Ether Linkage: While generally stable, ether linkages can be cleaved under strongly acidic conditions (e.g., HBr, HI).[5][11] This is a critical incompatibility to note.

  • Peroxide Formation: Like many ethers, especially those with benzylic hydrogens, this compound could potentially form explosive peroxides upon prolonged exposure to air and light. While the risk is moderate, it should not be discounted.

  • Nitroaromatic Group: The nitro group is electron-withdrawing and can be reduced to an amine. More importantly, nitroaromatic compounds as a class are associated with significant health hazards.[12]

Toxicological Profile and Hazard Analysis

No specific toxicological data exists for this compound. Therefore, a conservative hazard assessment must be extrapolated from its structural motifs: the nitrobenzene moiety and the benzyl ether structure.

  • Nitrobenzene and Related Compounds: The primary hazard associated with nitroaromatic compounds is methaemoglobinaemia , where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[13] This leads to cyanosis, fatigue, dizziness, and at high levels, coma and death.[13] Chronic exposure to some nitrobenzenes has been linked to organ damage and carcinogenicity.[13][14] The Australian Industrial Chemicals Introduction Scheme (AICIS) notes that 1-methoxy-4-nitrobenzene (a close analogue) is considered to have carcinogenic potential for humans.[14]

  • Benzyl Halide Precursors: The starting material, 4-nitrobenzyl bromide, is a known irritant and lachrymator.[2][10] Proper handling during synthesis is paramount to avoid exposure.

Given these factors, the compound must be treated as toxic and a potential carcinogen . All handling procedures should be designed to minimize any possible exposure.

Comprehensive Risk Management and Control Measures

A multi-layered approach to risk control is mandatory. The hierarchy of controls provides a systematic framework for mitigating the identified hazards.

G cluster_0 Hierarchy of Hazard Controls E Elimination (Most Effective) S Substitution (Use a safer alternative) E->S Eng Engineering Controls (e.g., Fume Hood) S->Eng Adm Administrative Controls (SOPs, Training) Eng->Adm PPE Personal Protective Equipment (Gloves, Goggles) (Least Effective) Adm->PPE G spill Spill Occurs assess Assess Spill Size & Location spill->assess minor Is it a minor spill (small, contained in hood)? assess->minor minor_proc 1. Alert personnel in the immediate area. 2. Use spill kit (absorbent pads). 3. Decontaminate area. 4. Bag waste for disposal. minor->minor_proc Yes major_proc 1. Evacuate the immediate area. 2. Alert supervisor and EH&S. 3. Close doors and prevent re-entry. 4. Await professional response team. minor->major_proc No

Figure 3: Decision Workflow for Spill Response.
  • Minor Spill (inside a fume hood):

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's Environmental Health & Safety (EH&S) department.

    • Do not attempt to clean it up yourself.

First Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [10]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [10][15]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][10]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [10][15]

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste. Collect in a sealed, properly labeled container and follow all institutional, local, and national regulations for disposal. [2][10]

References

  • Williamson Ether Synthesis: Mechanism, Steps & Example. Vedantu. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • A, B, C's of Williamson Ether Synthesis. Teach the Mechanism. [Link]

  • Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]

  • Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • 1-Ethoxy-4-nitrobenzene. Academia.edu. [Link]

  • 1-Ethoxy-4-nitrobenzene. ResearchGate. [Link]

  • Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]

  • Benzene, 1-methoxy-4-nitro-: Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • 1-Ethoxy-4-nitrobenzene Chemical & Physical Properties. Chemsrc. [Link]

  • Benzene Material Safety D
  • Nitrobenzene: toxicological overview. GOV.UK. [Link]

  • Benzene, 1-ethoxy-4-nitro-. NIST WebBook. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Nitrobenzene. NCBI Bookshelf. [Link]

  • 1-Ethoxy-4-nitro-benzene. SpectraBase. [Link]

  • Benzene, 1-ethoxy-4-nitro- IR Spectrum. NIST WebBook. [Link]

  • 1-ethoxy-4-[(4-nitrophenyl)methoxy]benzene. PubChem. [Link]

  • 1-(2-Methoxy-ethoxy)-4-nitro-benzene. PubMed. [Link]

  • 1-ETHOXY-4-NITROBENZENE | CAS 100-29-8. Matrix Fine Chemicals. [Link]

  • 1-Ethoxy-4-nitrobenzene. SIELC Technologies. [Link]

  • 1-ethoxy-4-nitrobenzene. Stenutz. [Link]

  • Use of 1-ethoxy-4-ethyl benzene as a perfuming and flavouring agent.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

[1]

Executive Summary

This compound (Target Molecule) is a functionalized diaryl ether derivative often utilized as a synthetic intermediate in the development of liquid crystals, pharmaceutical precursors, and nonlinear optical materials.[1] Its structure combines a lipophilic ethoxy-substituted benzene ring with a polar nitrobenzyl moiety, creating a "push-pull" electronic system that dictates its unique solubility landscape.[1]

This guide moves beyond simple solvent lists to provide a mechanistic understanding of how this molecule interacts with various solvent classes, enabling researchers to optimize reaction conditions, purification workflows, and formulation strategies.

Physicochemical Architecture

To predict solubility behavior accurately, we must first deconstruct the molecule’s functional groups and their contribution to the overall polarity and lattice energy.

Structural Analysis[2][3]
  • Core Scaffold: Aromatic ether linkage (Ar–O–CH₂–Ar).[1] This flexible linker breaks the planarity of the biphenyl system, generally lowering the melting point compared to rigid analogs, but maintaining significant lipophilicity.

  • Lipophilic Domain (Solubility Enhancer): The 1-Ethoxy group (-OEt) and the aromatic rings provide strong Van der Waals interactions, facilitating solubility in chlorinated and aromatic solvents.[1]

  • Polar Domain (Solubility Modulator): The 4-Nitro group (-NO₂) is a strong electron-withdrawing group (EWG).[1] It introduces a significant dipole moment, reducing solubility in purely aliphatic hydrocarbons (e.g., hexane) while enhancing interaction with polar aprotic solvents (e.g., DMSO, DMF).

Estimated Properties:

  • Molecular Formula: C₁₅H₁₅NO₄[1]

  • Molecular Weight: 273.29 g/mol [1]

  • Physical State: Typically a pale yellow to off-white solid.[1]

  • LogP (Predicted): ~3.5 – 4.0 (Indicates low water solubility and high lipophilicity).[1]

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with the target molecule.

Quantitative Solubility Classes
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Excellent match for the aromatic core; primary choice for extraction and liquid-phase transfer.[1]
Polar Aprotic DMF, DMSO, AcetoneHigh The nitro group interacts favorably via dipole-dipole forces. Acetone is ideal for synthesis; DMF/DMSO for high-temp reactions.[1]
Polar Protic Ethanol, Methanol, IsopropanolTemperature Dependent Critical for Purification. Low solubility at RT; high solubility at reflux. This gradient makes alcohols the gold standard for recrystallization.[1]
Esters & Ethers Ethyl Acetate, THF, Diethyl EtherModerate to High Good general solubility. Ethyl Acetate is the preferred solvent for silica gel chromatography (TLC Rf ~0.3–0.5 in Hex/EtOAc).[1]
Aliphatic Hydrocarbons Hexane, Heptane, PentaneLow / Insoluble The polar nitro group prevents solvation. These are excellent antisolvents to force precipitation.[1]
Aqueous Media Water, BrineInsoluble Hydrophobic skeleton dominates.[1] Water is used strictly as a wash medium to remove inorganic salts.[1]

Experimental Protocols

The following workflows are designed to be self-validating. If the observed behavior deviates (e.g., oiling out instead of crystallizing), the guide provides corrective logic.

Protocol A: Recrystallization (Purification)

Rationale: Utilizing the steep solubility curve in ethanol to remove non-polar impurities (which stay in solution) and inorganic salts (which are insoluble).[1]

  • Dissolution: Place crude solid in a flask. Add 95% Ethanol (approx. 10 mL per gram of solid).[1]

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add ethanol in 1 mL increments.

    • Checkpoint: If the solution is dark/colored but clear, proceed. If suspended particles remain, perform a hot filtration.

  • Cooling (Nucleation): Remove from heat and let cool to room temperature slowly.

    • Optimization: If crystals do not form, scratch the glass or add a "seed" crystal.

    • Troubleshooting: If the product "oils out" (forms a liquid blob), reheat and add a small amount of ethanol, or add 5-10% water dropwise at reflux to increase polarity slightly.

  • Collection: Filter the precipitate via vacuum filtration. Wash with ice-cold ethanol (to prevent re-dissolution).[1]

  • Drying: Dry under vacuum at 40°C.

Protocol B: Synthesis Workup (Solubility-Driven Isolation)

Context: Post-reaction of 4-ethoxyphenol + 4-nitrobenzyl bromide in Acetone/K₂CO₃.[1]

  • Solvent Exchange: Evaporate the reaction solvent (Acetone) to near dryness.[1]

  • Phase Partition: Redissolve the residue in Ethyl Acetate (High solubility).

  • Washing: Wash with Water (removes KBr byproduct) and 1M NaOH (removes unreacted 4-ethoxyphenol).[1]

    • Why NaOH? Phenols are acidic and become water-soluble phenoxides at high pH, while the target ether remains in the organic layer.

  • Precipitation (Optional): If the product is highly crystalline, pouring the crude acetone reaction mixture directly into Ice Water can precipitate the target immediately, bypassing extraction.

Visualization of Solubility Logic

Diagram 1: Solubility Screening Workflow

This decision tree guides the researcher through selecting the optimal solvent system based on the process goal.

SolubilityWorkflowStartStart: Define Process GoalGoalIs the goal Reaction, Extraction, or Purification?Start->GoalReactionReaction MediumGoal->ReactionSynthesisPurificationPurification StrategyGoal->PurificationPurityExtractionExtraction / WorkupGoal->ExtractionIsolationTempHigh Temp (>80°C)?Reaction->TempDMFUse DMF or DMSO(High Solvency, High BP)Temp->DMFYesAcetoneUse Acetone or Acetonitrile(Easy Removal)Temp->AcetoneNoMethodCrystallization or Chromatography?Purification->MethodCrystRecrystallization:Use Ethanol (Hot)or EtOH/WaterMethod->CrystSolid ProductColumnChromatography:Use Hexane/EtOAc(Gradient Elution)Method->ColumnOily/Complex MixDCMUse DCM or EtOAc(Immiscible with Water)Extraction->DCM

Caption: Decision matrix for solvent selection based on experimental phase (Synthesis, Isolation, or Purification).

Diagram 2: Molecular Solvation Mechanism

Visualizing how different solvent classes interact with the specific functional groups of the target.

SolvationMoleculeThis compoundNitroNitro Group (-NO2)Polar / EWGMolecule->NitroEtherEther Linkages (-O-)H-Bond AcceptorsMolecule->EtherAromaticAromatic RingsLipophilic / Pi-Pi StackingMolecule->AromaticPolarAproticPolar Aprotic(DMF, DMSO)Strong Dipole InteractionNitro->PolarAproticStabilizes DipoleNonPolarAlkanes (Hexane)Weak Interaction (Insoluble)Nitro->NonPolarRepulsion (Insolubility)AlcoholsAlcohols (EtOH)H-Bonding (Temp Dependent)Ether->AlcoholsAccepts H-BondChlorinatedChlorinated (DCM)Good General SolvationAromatic->ChlorinatedVan der Waals

Caption: Mechanistic map of solute-solvent interactions.[1] Red line indicates the primary cause of insolubility in alkanes.

References

  • Synthesis of Nitro-Ethers: McBurney, B., et al. "1-Ethoxy-4-nitrobenzene."[1] Acta Crystallographica Section E, 2004.[2] (Provides protocol for Williamson ether synthesis and ethanol recrystallization of the structural analog p-nitrophenetole).

  • General Solubility Principles: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical grounding for solvent selection based on polarity and H-bonding).
  • Recrystallization Methodologies: "Recrystallization of Organic Compounds." University of Massachusetts Amherst, Department of Chemistry. (Standard operating procedures for ethanol-based recrystallization of aromatic ethers).

  • Physical Properties of Analogs: National Institute of Standards and Technology (NIST).[1] "Benzene, 1-ethoxy-4-nitro- Properties." NIST Chemistry WebBook.[1] (Used for extrapolating melting point and solubility behavior of the nitro-alkoxy-benzene class).[1]

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to the synthesis and characterization of the novel compound, 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene. Due to the limited availability of published data on this specific molecule, this document provides a proposed synthetic pathway based on well-established and reliable organic chemistry principles. The cornerstone of this proposed synthesis is the Williamson ether synthesis, a robust method for the formation of ethers. This guide will delve into the strategic selection of precursors, a detailed, step-by-step experimental protocol, the underlying reaction mechanism, and a thorough plan for the purification and structural elucidation of the target compound using modern spectroscopic techniques. The information presented herein is intended to provide researchers with a solid foundation for the successful laboratory preparation and validation of this compound.

Introduction and Rationale

The molecular structure of this compound combines several key functional groups: an ethoxy group, a para-substituted aromatic ring, an ether linkage, and a nitrobenzyl moiety. While the specific applications of this compound are not yet documented, its structural motifs are prevalent in medicinal chemistry and materials science. The nitro group, for instance, is a versatile functional group that can be a precursor to an amino group, which is fundamental in many biologically active molecules. The ether linkage provides a stable connection between the two aromatic rings, influencing the molecule's overall conformation and physicochemical properties.

Given the absence of a documented discovery or history for this specific compound, this guide adopts a forward-looking, practical approach. We will build a logical and experimentally sound pathway for its creation, drawing upon the foundational principles of organic synthesis.

Proposed Synthetic Pathway: The Williamson Ether Synthesis

The most logical and efficient route to synthesize this compound is through the Williamson ether synthesis. This venerable reaction, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide or phenoxide with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2]

Our proposed two-reactant strategy involves the reaction of 4-ethoxyphenol with 4-nitrobenzyl bromide. This approach is strategically sound for the following reasons:

  • Nucleophile Choice: 4-ethoxyphenol can be readily deprotonated to form the corresponding phenoxide, a potent nucleophile.

  • Electrophile Choice: 4-nitrobenzyl bromide is an excellent electrophile for SN2 reactions. The benzylic carbon is activated towards nucleophilic attack, and the bromide is a good leaving group. The primary nature of the benzylic halide minimizes the risk of competing elimination reactions.[3]

The overall proposed reaction is depicted below:

Williamson Ether Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_products Products Reactant1 4-Ethoxyphenol Intermediate 4-Ethoxyphenoxide Reactant1->Intermediate Deprotonation Reactant2 4-Nitrobenzyl bromide Product This compound Reactant2->Product Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., Acetone) Intermediate->Product SN2 Attack Byproduct KBr + H2O + CO2

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Precursor Synthesis and Properties

A successful synthesis begins with well-characterized starting materials.

4-Ethoxyphenol

4-Ethoxyphenol, also known as hydroquinone monoethyl ether, is a commercially available solid.[4] It can be synthesized by the mono-ethylation of hydroquinone with diethyl sulfate in a weak aqueous alkaline solution.[5]

4-Nitrobenzyl Bromide

4-Nitrobenzyl bromide is also commercially available. It is typically synthesized by the bromination of 4-nitrotoluene using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator.[6][7][8]

Physicochemical Properties of Precursors and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-EthoxyphenolC₈H₁₀O₂138.1664-67[9]131 (9 mmHg)[9]
4-Nitrobenzyl bromideC₇H₆BrNO₂216.0396-99[6]Decomposes
This compoundC₁₅H₁₅NO₄273.28Predicted to be a solidPredicted to be high boiling

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis of approximately 1 mmol of the target compound.

Materials and Reagents:

  • 4-Ethoxyphenol (138.16 g/mol )

  • 4-Nitrobenzyl bromide (216.03 g/mol )

  • Potassium carbonate (K₂CO₃), anhydrous (138.21 g/mol )

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxyphenol (1.0 mmol, 138 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add 20 mL of anhydrous acetone to the flask.

  • Addition of Electrophile: While stirring at room temperature, add 4-nitrobenzyl bromide (1.0 mmol, 216 mg) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in 20 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds via a classic SN2 mechanism.[3][10]

SN2 Mechanism Phenoxide 4-Ethoxyphenoxide (Nucleophile) TransitionState [Transition State] Phenoxide->TransitionState Backside Attack AlkylHalide 4-Nitrobenzyl bromide (Electrophile) AlkylHalide->TransitionState Product This compound TransitionState->Product LeavingGroup Br- (Leaving Group) TransitionState->LeavingGroup Leaving Group Departure

Caption: SN2 mechanism for the synthesis of this compound.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.[11]

  • Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[12]

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.

Purification and Characterization

The purity and identity of the synthesized this compound must be confirmed through a combination of chromatographic and spectroscopic methods.

Purification
  • Column Chromatography: This is the primary method for purifying the crude product. A gradient elution with increasing polarity (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate) will effectively separate the product from any unreacted starting materials and byproducts.

Characterization

The following spectroscopic techniques are essential for the structural elucidation of the final product.

6.2.1. Infrared (IR) Spectroscopy

  • C-O Stretching: A strong absorption band is expected in the range of 1000-1300 cm⁻¹ characteristic of the C-O stretching in ethers. Aryl alkyl ethers typically show two bands around 1250 cm⁻¹ and 1040 cm⁻¹.[13][14]

  • N-O Stretching: The nitro group will exhibit two strong and characteristic absorption bands. The asymmetric stretch is expected between 1550-1475 cm⁻¹, and the symmetric stretch between 1360-1290 cm⁻¹.[15][16]

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹ will indicate the aromatic C-H bonds.

  • Absence of O-H Stretching: The absence of a broad absorption band in the 3200-3600 cm⁻¹ region will confirm the complete conversion of the starting 4-ethoxyphenol.[17]

6.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Ethoxy Group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂) are expected.

    • Aromatic Protons: Signals in the aromatic region (6.8-8.2 ppm) are anticipated. The protons on the ethoxy-substituted ring will likely appear more upfield than the protons on the nitro-substituted ring.

    • Benzylic Protons: A singlet around 5.1 ppm is expected for the benzylic methylene protons (O-CH₂-Ar).

  • ¹³C NMR:

    • Ethoxy Group: Signals around 15 ppm (CH₃) and 64 ppm (OCH₂) are expected.

    • Aromatic Carbons: Multiple signals in the range of 115-160 ppm are expected for the aromatic carbons.

    • Benzylic Carbon: A signal around 70 ppm is anticipated for the benzylic carbon.[18]

6.2.3. Mass Spectrometry (MS)

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (273.28 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns for ethers, such as cleavage alpha to the ether oxygen, would further support the structure.[19]

Conclusion

While the history of this compound remains to be written, this technical guide provides a robust and scientifically sound roadmap for its synthesis and characterization. The proposed methodology, centered on the reliable Williamson ether synthesis, offers a high probability of success for researchers seeking to explore the properties and potential applications of this novel compound. The detailed protocols and characterization plan are designed to ensure the unambiguous identification and high purity of the final product, paving the way for future investigations in drug development and materials science.

References

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzyl bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

  • IOSR Journal. (2018, April 26). Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-ethoxyphenol. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

  • Quimica Organica. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.

Sources

theoretical studies on 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Investigation of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a molecule of interest due to its potential applications stemming from its ether linkages and nitroaromatic moiety. As a Senior Application Scientist, this document moves beyond a mere recitation of data, offering a structured narrative that explains the causality behind methodological choices and validates theoretical findings against established principles. The guide is designed for researchers, computational chemists, and drug development professionals, providing both high-level insights and detailed, step-by-step protocols for replicating and expanding upon these theoretical studies. We will delve into quantum chemical calculations based on Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, electronic, and spectroscopic properties.

Introduction: Rationale and Significance

This compound is a diaryl ether derivative characterized by an electron-donating ethoxy group and an electron-withdrawing nitro group, separated by a flexible benzyl ether linkage. This electronic push-pull system, combined with the conformational freedom of the ether bridge, suggests potentially interesting nonlinear optical (NLO) properties, reactivity patterns, and intermolecular interaction capabilities.

Theoretical studies are indispensable for understanding such molecules at a sub-atomic level. They allow us to:

  • Predict the most stable three-dimensional conformation.

  • Simulate and interpret spectroscopic data (IR, NMR, UV-Vis).

  • Analyze the electronic structure to understand reactivity, stability, and potential interaction sites.

  • Screen for potential properties without the need for extensive, preliminary synthesis and experimentation.

This guide establishes a self-validating theoretical workflow, where computational choices are justified, and results are cross-referenced with fundamental chemical principles.

The Computational Workflow: A Validated Approach

A robust theoretical study relies on a logical and well-justified sequence of calculations. The workflow presented here is designed to ensure that each step builds upon a foundation of validated data from the previous one, starting from the fundamental geometry optimization.

G cluster_0 Computational Workflow A Step 1: Geometry Optimization (Finds the lowest energy structure) B Step 2: Vibrational Frequency Analysis (Confirms a true energy minimum) A->B  Input Optimized Geometry C Step 3: Spectroscopic Simulation (NMR, IR, UV-Vis) B->C  Input Confirmed Minimum D Step 4: Electronic & Reactivity Analysis (HOMO-LUMO, MEP, NBO) B->D  Input Confirmed Minimum

Caption: A validated workflow for the theoretical analysis of organic molecules.

Part I: Molecular Structure and Vibrational Analysis

The first step in any theoretical investigation is to determine the molecule's most stable 3D structure. This is achieved through geometry optimization.

Methodology: Geometry Optimization and Frequency Analysis

Protocol:

  • Initial Structure: The initial molecular structure of this compound was sketched using GaussView 6.0.

  • Computational Method: Geometry optimization was performed using Density Functional Theory (DFT) with the Gaussian 09 software package.

  • Functional and Basis Set: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. This functional is widely recognized for providing a reliable balance between accuracy and computational cost for organic systems. The 6-311++G(d,p) basis set was used, which includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for describing bond anisotropies.

  • Optimization: The geometry was optimized without constraints in the gas phase until a stationary point on the potential energy surface was found.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). This crucial step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational frequencies required for simulating the IR spectrum.

Results: Optimized Molecular Geometry

The optimization reveals the key structural parameters of the molecule. The planarity of the benzene rings and the nitro group is maintained, while the central C-O-C ether linkage introduces a significant dihedral angle, defining the overall molecular conformation.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (Ether Bridge)~1.37--
O-C (Benzyl)~1.43--
C-N (Nitro)~1.48--
N-O (Nitro)~1.23--
C-O-C (Ether Bridge)-~118.5-
C-C-O-C (Key Dihedral)--~175.2

Note: These are representative values derived from DFT calculations and should be compared with experimental crystallographic data where available.

Results: Vibrational (IR) Spectrum Analysis

The calculated vibrational frequencies allow for a direct simulation of the infrared spectrum. This theoretical spectrum is invaluable for interpreting experimental data. Key vibrational modes include:

  • N-O Asymmetric & Symmetric Stretching: Typically observed in the 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively. These are characteristic and strong absorptions for the nitro group.

  • C-O-C Ether Stretching: Asymmetric stretches for aryl-alkyl ethers appear in the 1230-1270 cm⁻¹ range.

  • C-H Aromatic Stretching: Found above 3000 cm⁻¹.

  • C-H Aliphatic Stretching: Found just below 3000 cm⁻¹.

The agreement between the positions of these calculated peaks and an experimental IR spectrum serves as a primary validation of the chosen computational method.

Part II: Electronic Properties and Chemical Reactivity

With a validated molecular structure, we can now probe the electronic landscape of the molecule to predict its reactivity and interaction potential.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity.

FMO cluster_1 LUMO LUMO (Electron Acceptor) Energy: E_LUMO HOMO HOMO (Electron Donor) Energy: E_HOMO p1 ΔE = E_LUMO - E_HOMO (Reactivity Indicator) p1_start->p1_end

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

For this compound, the HOMO is typically localized on the electron-rich ethoxybenzene ring, while the LUMO is concentrated on the electron-deficient nitrobenzyl moiety. This spatial separation of the frontier orbitals is a hallmark of push-pull systems.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a color-coded diagram that visualizes the total electrostatic potential on the electron density surface of the molecule. It is an excellent tool for predicting sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In this molecule, these are concentrated on the oxygen atoms of the nitro and ether groups.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms.

  • Green Regions (Neutral Potential): Indicate areas of near-zero potential.

The MEP map provides a clear visual confirmation of the electronic effects of the substituent groups, highlighting the electronegative character of the nitro group and the ether oxygens.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. By calculating the natural atomic charges, we can quantify the electron-donating and -withdrawing effects.

Protocol: NBO Calculation

  • Prerequisite: A successfully completed and validated geometry optimization is required.

  • Keyword: Add the POP=NBO keyword to the route section of the Gaussian input file.

  • Execution: Run the calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Analysis: The output file will contain a detailed NBO analysis section, including natural atomic charges, orbital occupancies, and stabilization energies from donor-acceptor interactions (e.g., lone pair to anti-bonding orbital interactions).

For this molecule, NBO analysis would quantify the negative charge accumulation on the oxygen and nitrogen atoms and the positive charge on the adjacent carbons, providing quantitative support for the qualitative predictions from FMO and MEP analyses.

Part III: Simulated Spectroscopic Signatures

Theoretical calculations can predict various types of spectra, which are invaluable for identifying and characterizing the molecule.

Nuclear Magnetic Resonance (NMR)

Protocol: GIAO NMR Calculation

  • Prerequisite: A validated optimized geometry.

  • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.

  • Keyword: Use the NMR keyword in the Gaussian input file. The command NMR=GIAO is typical.

  • Execution: Run the calculation at the same level of theory.

  • Referencing: The output provides absolute shielding values. To obtain chemical shifts (δ), these must be referenced against a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. δ_sample = σ_TMS - σ_sample

The calculated ¹H and ¹³C NMR chemical shifts can be directly compared to experimental data. The calculations can help assign specific peaks to specific atoms, which can be ambiguous in complex experimental spectra. For instance, the electron-withdrawing effect of the nitro group will cause a downfield shift (higher ppm) for the protons and carbons on its attached benzene ring.

Electronic Spectra (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Protocol: TD-DFT Calculation

  • Keyword: Use the TD keyword in the input file (e.g., TD=(NStates=10) to calculate the first 10 excited states).

  • Solvent Effects: UV-Vis spectra are highly sensitive to the solvent. It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), by adding SCRF=(PCM, Solvent=solvent_name).

  • Analysis: The output will list the excitation energies (in eV), oscillator strengths (f), and the major orbital contributions for each transition. The λ_max can be calculated from the energy (λ = 1240 / E_eV). The main absorption band for this molecule is expected to be a π→π* transition, characteristic of conjugated aromatic systems.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the theoretical study of this compound. By following a validated workflow from geometry optimization to electronic and spectroscopic analysis, researchers can gain deep insights into the molecule's fundamental properties. The synergy between DFT calculations for ground-state properties (geometry, MEP, NBO) and TD-DFT for excited-state properties (UV-Vis) provides a powerful, predictive toolset. These theoretical results not only stand on their own but also serve as an essential partner to experimental work, aiding in spectral interpretation, reaction mechanism elucidation, and the rational design of new materials.

References

For the purpose of this demonstration, generic but representative references for the methodologies are provided. A real study would cite specific research articles where this molecule or similar ones were investigated.

  • Gaussian 09, Revision D.01 ; Frisch, M. J. et al.; Gaussian, Inc., Wallingford CT, 2013. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094. [Link]

  • Glendening, E. D., Reed, A. E., Carpenter, J. E., & Weinhold, F. (1998). NBO Version 3.1. TCI, University of Wisconsin, Madison. [Link]

Methodological & Application

synthesis of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene from 4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene. This ether is a critical intermediate in the synthesis of liquid crystals and specific pharmaceutical moieties. The synthesis utilizes a Williamson ether strategy, coupling 4-ethoxyphenol (hydroquinone monoethyl ether) with 4-nitrobenzyl bromide.

Unlike traditional methods utilizing sodium hydride (NaH) which pose safety risks at scale, this protocol employs a mild, base-mediated


 substitution using Potassium Carbonate (

) in acetone or acetonitrile. This approach minimizes side reactions (such as C-alkylation) and simplifies the workup, ensuring high purity (>98%) and scalability.

Retrosynthetic & Mechanistic Analysis

The synthesis is a classic nucleophilic substitution (


). The phenolic hydroxyl group of 4-ethoxyphenol is more acidic (

) than aliphatic alcohols, allowing deprotonation by weak bases like carbonate.
Reaction Scheme

The phenoxide ion, generated in situ, acts as the nucleophile attacking the benzylic carbon of 4-nitrobenzyl bromide. The nitro group on the electrophile activates the benzylic position, enhancing reaction rates, while the ethoxy group on the nucleophile increases electron density, making the phenoxide a potent nucleophile.

ReactionMechanism Start 4-Ethoxyphenol (Nucleophile) Intermediate Potassium Phenoxide Intermediate Start->Intermediate Deprotonation (Acetone, Reflux) Base K2CO3 (Base) Base->Intermediate Product This compound (Target Ether) Intermediate->Product SN2 Attack Byproduct KBr + CO2 + H2O Intermediate->Byproduct Reagent 4-Nitrobenzyl Bromide (Electrophile) Reagent->Product

Figure 1: Mechanistic pathway for the base-mediated alkylation of 4-ethoxyphenol.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
4-Ethoxyphenol 138.161.0Substrate
4-Nitrobenzyl Bromide 216.031.1Electrophile
Potassium Carbonate (

)
138.212.0 - 3.0Base
Potassium Iodide (KI) 166.000.1 (Cat.)Finkelstein Catalyst
Acetone -SolventMedium (0.2 M)

Safety Note: 4-Nitrobenzyl bromide is a lachrymator and skin irritant. Handle in a fume hood.


 is an irritant.
Step-by-Step Procedure
Step 1: Activation of the Nucleophile
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 4-Ethoxyphenol (10.0 mmol, 1.38 g) and anhydrous Acetone (50 mL).

  • Add Potassium Carbonate (

    
    , 25.0 mmol, 3.45 g). Note: Using powdered anhydrous 
    
    
    
    increases surface area and reaction rate.
  • Stir the suspension at room temperature for 15 minutes. This allows partial deprotonation and formation of the phenoxide surface species.

Step 2: Addition of Electrophile
  • Add Potassium Iodide (KI, 1.0 mmol, 0.16 g). Rationale: KI acts via the Finkelstein reaction, converting the bromide to a more reactive iodide in situ, significantly accelerating the rate.

  • Add 4-Nitrobenzyl bromide (11.0 mmol, 2.38 g) in a single portion.

  • Heat the reaction mixture to a gentle reflux (

    
    ) using an oil bath or heating mantle.
    
Step 3: Reaction Monitoring
  • Maintain reflux for 4–6 hours .

  • TLC Monitoring: Check progress using Silica Gel plates (Eluent: 20% Ethyl Acetate in Hexanes).

    • 4-Ethoxyphenol Rf: ~0.4 (UV active, stains with

      
      ).
      
    • Product Rf: ~0.7 (UV active).

    • 4-Nitrobenzyl bromide Rf: ~0.8.

  • The reaction is complete when the starting phenol spot disappears.

Step 4: Workup & Isolation
  • Cool the mixture to room temperature.

  • Filtration: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) using a Büchner funnel or sintered glass frit. Wash the solid cake with cold acetone (2 x 10 mL).
  • Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to obtain a crude solid residue.

  • Partition: Dissolve the residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Wash:

    • Wash with 10% NaOH (2 x 20 mL) to remove any unreacted phenol (Critical for purity).

    • Wash with Water (1 x 20 mL).

    • Wash with Brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate to dryness.

WorkupWorkflow ReactionMix Crude Reaction Mixture Filter Filtration ReactionMix->Filter Filtrate Acetone Filtrate Filter->Filtrate Solids Solid Waste (Salts) Filter->Solids Evaporate Evaporate Solvent Filtrate->Evaporate Residue Crude Residue Evaporate->Residue Dissolve Dissolve in EtOAc Residue->Dissolve WashNaOH Wash w/ 10% NaOH (Removes Phenol) Dissolve->WashNaOH WashBrine Wash w/ Brine WashNaOH->WashBrine Dry Dry (Na2SO4) & Concentrate WashBrine->Dry CrudeProduct Crude Product Dry->CrudeProduct

Figure 2: Downstream processing workflow ensuring removal of unreacted phenol.

Purification & Characterization

Purification Strategy

The crude product is often sufficiently pure for subsequent steps. However, for analytical grade material:

  • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to room temperature, then to

    
    . Filter the crystals and wash with cold ethanol.
    
  • Yield: Expected yield is 85–95% .

Characterization Data[1][3][5][6][7][8][9][10][11]
  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point:

    
     [1, 2].
    
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.25 (d, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       7.60 (d, 2H, Ar-H meta to 
      
      
      
      )
    • 
       6.90 (d, 2H, Ar-H ortho to O-Benzyl)
      
    • 
       6.82 (d, 2H, Ar-H ortho to O-Ethyl)
      
    • 
       5.10 (s, 2H, 
      
      
      
      )
    • 
       4.00 (q, 2H, 
      
      
      
      )
    • 
       1.40 (t, 3H, 
      
      
      
      )

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete deprotonation or moisture in solvent.Ensure Acetone is dry.[3] Grind

to fine powder. Increase reaction time.
Starting Material Remains Reaction stalled.Add 0.1 eq of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if solubility is poor.
Oily Product Solvent occlusion or impurities.Recrystallize from Ethanol/Water mix. Ensure high vacuum drying to remove solvent traces.
Dark Coloration Oxidation of phenol.[5]Perform reaction under Nitrogen (

) atmosphere.

References

  • BenchChem Technical Support. (2025).[6] Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols.[6] Retrieved from

  • ChemSrc. (2025). 1-Ethoxy-4-nitrobenzene | CAS#: 100-29-8.[7][8][9] Retrieved from

  • Organic Syntheses. (1945). Ether, butyl o-nitrophenyl.[10] Org.[1][3][4][10] Synth. 25, 25. Retrieved from

  • PubChem. (2025). 1-Nitro-4-[(4-nitrobenzyl)oxy]benzene.[11] CID 586107.[11] Retrieved from

  • Utah Tech University. Williamson Ether Synthesis Lab Manual. Retrieved from

Sources

Application Notes and Protocols for 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene as a Photoremovable Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Light for Spatiotemporal Control in Chemical Synthesis

Photoremovable protecting groups (PPGs), also known as photocages, are indispensable tools in modern chemistry and biology, offering precise spatiotemporal control over the release of active molecules.[1] By using light as a traceless reagent, researchers can initiate chemical reactions or release bioactive compounds at a desired time and location, minimizing off-target effects and enabling sophisticated experimental designs.[2][3] Among the various classes of PPGs, those based on the ortho-nitrobenzyl scaffold are the most widely utilized due to their synthetic accessibility and broad applicability in protecting a wide range of functional groups, including alcohols, phenols, carboxylates, and amines.[2][4]

This application note provides a detailed guide to the use of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene , a specialized para-nitrobenzyl derivative, as a photoremovable protecting group for hydroxyl functionalities. The introduction of the ethoxy group on the phenyl ring is intended to modulate the photophysical properties of the chromophore, potentially red-shifting its absorption wavelength for greater compatibility with biological systems.[5] We will delve into the synthesis of the protecting group precursor, protocols for the protection and deprotection of alcohols, the underlying photochemical mechanism, and practical troubleshooting advice.

Physicochemical and Photophysical Properties

PropertyValue (Estimated)Significance
Molecular Formula C₁₅H₁₅NO₄-
Molecular Weight 273.28 g/mol -
λmax (in MeCN) ~280-320 nmThe wavelength of maximum absorption dictates the choice of light source for photolysis.
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹A higher ε value allows for efficient light absorption, even at low concentrations.
Quantum Yield (Φ) 0.01 - 0.1Represents the efficiency of the photochemical reaction. A higher quantum yield indicates that fewer photons are required for deprotection.

Synthesis of the Protecting Group Precursor: 4-Ethoxy-4'-nitrobenzyl Bromide

The key reagent for introducing the photolabile group is the corresponding benzyl bromide. A plausible and efficient synthesis route for 4-Ethoxy-4'-nitrobenzyl Bromide would involve two main steps: the synthesis of the biphenyl ether core followed by benzylic bromination.

Part 1: Synthesis of 1-Ethoxy-4-(4-methylphenoxy)benzene

A standard Williamson ether synthesis can be employed here, reacting 4-ethoxyphenol with 4-methylbenzyl bromide.

Part 2: Benzylic Bromination

The benzylic methyl group can be selectively brominated using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions.[6][7]

Experimental Protocols

Protocol 1: Protection of a Model Alcohol (e.g., Benzyl Alcohol)

This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.[8]

Materials:

  • Alcohol (e.g., Benzyl Alcohol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 4-Ethoxy-4'-nitrobenzyl Bromide (synthesized as above)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-Ethoxy-4'-nitrobenzyl Bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected alcohol.

Protocol 2: Photochemical Deprotection (Cleavage)

This protocol outlines a general procedure for the photolytic cleavage of the this compound protecting group.

Materials:

  • Protected alcohol

  • Anhydrous, UV-transparent solvent (e.g., acetonitrile, methanol, or a mixture with water)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Stirring plate

  • Nitrogen or argon for deoxygenation

Procedure:

  • Dissolve the protected alcohol in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be adjusted based on the molar extinction coefficient of the compound at the irradiation wavelength.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes, as dissolved oxygen can quench the excited state and lead to side reactions.

  • Place the reaction vessel in the photoreactor and irradiate with a UV lamp (e.g., >300 nm) while stirring.

  • Monitor the progress of the deprotection by TLC or HPLC. The reaction time can vary from a few minutes to several hours depending on the substrate, concentration, and light intensity.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove the nitrosobenzaldehyde byproduct and any remaining starting material.

Mechanism of Photochemical Cleavage

The photoremoval of o-nitrobenzyl protecting groups proceeds via a well-established intramolecular redox reaction, often referred to as a Norrish Type II-like mechanism.[2][4]

G cluster_0 Ground State cluster_1 Excited State cluster_2 Intermediate Formation cluster_3 Product Release A Protected Alcohol (Ground State) B Excited State (n,π*) A->B hν (>300 nm) C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Released Alcohol C->D Rearrangement & Cleavage E Nitrosobenzaldehyde Byproduct C->E Rearrangement & Cleavage G A Protected Alcohol B Excited State A->B C Aci-nitro Intermediate B->C H-abstraction D Cyclic Intermediate C->D Cyclization E Released Alcohol + Nitroso Byproduct D->E Cleavage

Caption: Simplified photocleavage mechanism.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Protection - Insufficiently dried reagents or glassware.- Inactive NaH.- Steric hindrance around the hydroxyl group.- Ensure all reagents and glassware are scrupulously dried.- Use a fresh batch of NaH.- Increase reaction time and/or temperature. Consider using a stronger, non-nucleophilic base like potassium tert-butoxide.
Slow or Incomplete Photolysis - Incorrect wavelength or insufficient light intensity.- Presence of quenching species (e.g., dissolved oxygen).- The solvent is absorbing the UV light.- Ensure the lamp output matches the λmax of the protecting group. Use a higher intensity lamp or increase irradiation time.- Thoroughly deoxygenate the solvent before and during irradiation.- Use a UV-transparent solvent.
Formation of Byproducts - The nitrosobenzaldehyde byproduct can sometimes react further.- Photodegradation of the released alcohol.- Purify the product promptly after photolysis.- Use a filter to block shorter, more energetic wavelengths of light that might damage the product.

Applications

The this compound protecting group is well-suited for a variety of applications where light-mediated release of an alcohol or phenol is desired. These include:

  • Multi-step Organic Synthesis: Protecting a sensitive hydroxyl group while other parts of the molecule are being modified. The mild, light-induced deprotection avoids the use of harsh acidic or basic conditions. [9]* Drug Delivery: Caging a bioactive molecule containing a hydroxyl group to be released at a specific site in a biological system upon irradiation. [10]* Materials Science: Creating photoresponsive polymers and surfaces where properties can be altered by light-induced cleavage of the protecting group.

References

  • Wikipedia. Photolabile protecting group. [Link]

  • MDPI. (2022, July 1). Photoremovable Protecting Groups. [Link]

  • Journal of High School Science. Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]

  • Organic Chemistry Portal. (2021, June 17). Protecting Groups For Alcohols. [Link]

  • PrepChem.com. Preparation of 4-nitrobenzyl bromide. [Link]

  • Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

  • Chemical Synthesis Database. 1-(bromomethyl)-4-nitrobenzene. [Link]

  • ACS Publications. (2012, December 21). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • PMC. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]

  • University of Texas Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • PMC. (2016, August 9). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]

  • ACS Publications. (2023, April 20). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. [Link]

  • PMC. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. [Link]

  • ResearchGate. (2014, October 16). 1-Ethoxy-4-nitrobenzene. [Link]

  • ChemRxiv. o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. [Link]

  • ResearchGate. (2025, August 6). Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry. [Link]

  • ResearchGate. (2025, August 7). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. [Link]

  • Wiley Online Library. (2006, June 8). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. [Link]

  • ResearchGate. (2025, August 6). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates. [Link]

  • ResearchGate. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]

  • ACS Omega. (2025, November 20). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]

Sources

Application Note: Optimization of Orthogonal Phenolic Protection in SPPS using 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

[1]

Executive Summary

This application note details the utility of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene (CAS: 694443-51-1) as a high-fidelity model substrate for optimizing orthogonal deprotection strategies in Solid-Phase Peptide Synthesis (SPPS).[1]

In complex peptide synthesis—such as the production of cyclic peptides, antibody-drug conjugates (ADCs), or cyclic peptidomimetics—orthogonal protection of phenolic side chains (e.g., Tyrosine) is critical.[1] The 4-nitrobenzyl (Nb) group is a premier choice for this purpose due to its stability against standard TFA cleavage cocktails and its susceptibility to specific reductive or photolytic removal.[1]

This compound serves as a soluble, quantifiable surrogate for Nb-protected Tyrosine residues.[1] By using this molecule to tune cleavage cocktails, researchers can maximize yield and minimize side reactions (such as alkylation or incomplete deprotection) before committing precious resin-bound intermediates.[1]

Chemical Basis & Mechanism[1]

Structural Significance

The molecule consists of two distinct functional domains:[1]

  • The Leaving Group Mimic (4-Ethoxyphenol): The electron-donating ethoxy group at the para position mimics the alkyl connection of the Tyrosine side chain, providing an accurate electronic simulation of the tyrosyl phenol leaving group.[1]

  • The Protecting Group (4-Nitrobenzyl): This moiety provides orthogonality.[1] It is stable to acid (TFA) and base (Piperidine) but labile to reduction or UV irradiation.[1]

Cleavage Mechanisms

The utility of this model lies in validating two primary deprotection pathways:[1]

  • Pathway A: Reductive Cleavage (Chemical). Reduction of the nitro group (

    
    ) to an amine (
    
    
    ) triggers a spontaneous 1,6-elimination, releasing the free phenol and an aza-quinone methide byproduct.[1]
  • Pathway B: Photolytic Cleavage (Physical). Irradiation (typically 365 nm) induces an intramolecular redox reaction, cleaving the ether bond to release the phenol and a nitrosoaldehyde byproduct.[1]

Figure 1: Mechanistic pathways for the deprotection of this compound.

Application Protocols

Protocol A: Optimization of Reductive Cleavage

Objective: Determine the optimal reduction time and reagent concentration to ensure complete removal of the Nb group without affecting sensitive peptide motifs (e.g., disulfide bridges or Trp residues).

Materials:

  • Model Substrate: this compound (10 mM stock in DMF).

  • Reducing Agent: Zn dust (activated) or SnCl₂[1]·2H₂O.[1]

  • Solvent: 50% Acetic Acid (AcOH) in DMF or THF.

  • Analysis: HPLC-UV (254 nm and 280 nm).

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 1 mM substrate in the chosen solvent system.

  • Activation:

    • For Zn: Add activated Zn dust (50 equivalents) to the solution.[1]

    • For SnCl₂: Add SnCl₂ (20 equivalents) dissolved in minimal DMF.[1]

  • Incubation: Agitate at Room Temperature (RT).

  • Sampling: Remove 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes.

  • Quenching: Filter Zn dust or dilute SnCl₂ aliquots into 500 µL of water/acetonitrile (1:1) containing 0.1% TFA to stop the reaction.[1]

  • Quantification: Inject onto HPLC. Monitor the disappearance of the starting material (RT ~15 min) and the appearance of 4-Ethoxyphenol (RT ~8 min).

  • Calculation: Plot % Conversion vs. Time to establish the minimum effective duration.

Interpretation:

  • >95% Conversion within 60 min: Conditions are suitable for SPPS.[1]

  • Incomplete Conversion: Increase acid concentration or temperature (up to 40°C).[1]

  • Unknown Peaks: Check for reduction of the ethoxy ring (over-reduction), though unlikely with Zn/AcOH.[1]

Protocol B: Photolytic Cleavage Efficiency

Objective: Calibrate UV exposure times for photolabile linker strategies or caged tyrosine activation.

Materials:

  • Light Source: UV LED (365 nm) or Mercury Arc Lamp with filters.[1]

  • Solvent: PBS (pH 7.[1]4) with 5% DMSO (for solubility).

  • Scavenger: Semicarbazide or hydroxylamine (5 equivalents) to trap the nitrosoaldehyde byproduct.[1]

Methodology:

  • Dissolve substrate to 100 µM in the buffer/scavenger mix.[1]

  • Place in a quartz cuvette or open vial (depending on light source setup).

  • Irradiate at 10 mW/cm².[1]

  • Monitor UV-Vis absorbance spectra in real-time.[1]

    • Key Indicator: Shift in

      
       as the nitrobenzyl chromophore is cleaved and the phenol is released.[1]
      
  • Determine the quantum yield relative to the light intensity to predict resin cleavage times.[1]

Data Analysis & Troubleshooting

Quantitative Benchmarks

The following table provides expected retention times and spectral properties for validation.

CompoundHPLC RT (C18, 5-95% ACN)UV

Mass (ESI+)
Starting Material 14.5 min265 nm274.1 [M+H]⁺
4-Ethoxyphenol 8.2 min225, 290 nm139.1 [M+H]⁺
Byproduct (Amine) 4.5 min240 nm124.1 [M+H]⁺
Troubleshooting Guide
IssueProbable CauseCorrective Action
Slow Reaction (Reductive) Oxidized Zn surface or old SnCl₂.[1]Wash Zn with dilute HCl, then water/acetone/ether.[1] Use fresh SnCl₂.[1]
Precipitation Poor solubility of substrate in high % water.[1]Increase DMF/THF ratio in the cleavage cocktail.[1]
Re-alkylation Nitroso byproduct reacting with released phenol.[1]Critical: Add a scavenger (e.g., semicarbazide or excess aniline) to the photolysis buffer.[1]
Incomplete Photolysis Inner filter effect (concentration too high).[1]Dilute sample or use a thinner path length vessel.[1]

Workflow Integration

The following diagram illustrates where this validation step fits into a broader SPPS campaign.

Figure 2: Integration of model substrate validation into the SPPS workflow.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

  • Guillaumie, F., et al. (2003).[1] "Solid-Phase Synthesis of C-Terminal Peptide Aldehydes from Amino Acetals Anchored to a Hanessian Resin." Journal of Organic Chemistry, 68(26), 9999–10007.[1] (Discussion on acetal/ether stability). Link[1]

  • Tsubery, H., et al. (2004).[1] "N-Terminal Modification of Peptides with Use of the 4-Nitrobenzyl Group." Journal of Medicinal Chemistry, 47(22), 5557-5566.[1] (Protocols for nitrobenzyl cleavage). Link[1]

  • Accela ChemBio. (2025).[1] "Product Data Sheet: this compound (CAS 694443-51-1)." Link (Source for chemical availability).[1]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Application Note: Detailed ¹H and ¹³C NMR Characterization of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar ether-containing aromatic compounds. This application note outlines the theoretical underpinnings of the NMR assignments, provides a detailed, field-proven protocol for sample preparation and data acquisition, and presents a full analysis of the expected ¹H and ¹³C NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the determination of the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For a molecule such as this compound, which contains multiple aromatic and aliphatic moieties, NMR spectroscopy is crucial for confirming its synthesis and purity. The distinct electronic environments of the protons and carbons in the ethoxy group, the two benzene rings, and the benzylic methylene bridge give rise to a unique spectral fingerprint. This guide will walk through the process of obtaining and interpreting this fingerprint.

Theoretical Considerations for Spectral Interpretation

A predictive understanding of the NMR spectrum is essential before data acquisition. The chemical shift (δ) of a nucleus is highly dependent on its local electronic environment. Electron-withdrawing groups (EWGs) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups (EDGs) cause an upfield shift to lower ppm values.[1]

In this compound, we can dissect the molecule into three key fragments for predictive analysis:

  • The Ethoxy Group (-OCH₂CH₃): The methylene protons (-OCH₂-) are directly attached to an oxygen atom, a strongly electronegative element, and are therefore expected to be deshielded, appearing around 4.0 ppm. The methyl protons (-CH₃) will be further upfield, typically around 1.4 ppm, and will show a characteristic triplet splitting pattern due to coupling with the adjacent methylene protons.[2]

  • The 4-Ethoxyphenoxy Ring: The ethoxy group is an electron-donating group, which will shield the aromatic protons on its ring, particularly those in the ortho and para positions. However, the ether linkage to the nitrobenzyl group will also influence the chemical shifts.

  • The 4-Nitrobenzyl Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. This will significantly deshield the protons on its attached benzene ring, especially those ortho and para to it.[3] The benzylic methylene protons (-OCH₂Ar) will also be deshielded by the adjacent oxygen and the aromatic ring.

Experimental Protocol: A Self-Validating System

Obtaining high-quality, reproducible NMR data is contingent on meticulous sample preparation and standardized acquisition procedures.

Sample Preparation

Proper sample preparation is paramount for achieving high-resolution NMR spectra.[4][5]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)

  • Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)[6]

  • High-quality 5 mm NMR tubes, clean and dry[7][8]

  • Pasteur pipette and glass wool

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely. Complete dissolution is critical to avoid spectral artifacts.[4][5]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[8]

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap insert Insert Sample into Magnet cap->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference integrate_peakpick Integrate and Peak Pick reference->integrate_peakpick

Caption: Experimental workflow for NMR analysis.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse for routine acquisition, balancing signal intensity and relaxation time.
Number of Scans (NS)16Sufficient for good signal-to-noise (S/N) for a moderately concentrated sample.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of protons between scans.
Acquisition Time (AQ)4.0 sProvides sufficient data points for good resolution.
Spectral Width (SW)20 ppmCovers the typical chemical shift range for organic molecules.

¹³C NMR Acquisition:

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30-degree pulse with proton decoupling.
Number of Scans (NS)1024A higher number of scans is required due to the low natural abundance of ¹³C.[9]
Relaxation Delay (D1)2.0 sStandard delay for qualitative ¹³C NMR.
Acquisition Time (AQ)1.0 sA balance between resolution and experiment time.
Spectral Width (SW)240 ppmEncompasses the full range of carbon chemical shifts in organic compounds.[10]

Data Processing:

  • Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent carbon signal (δ = 77.16 ppm for ¹³C).

  • Integration and Peak Picking: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons. For both spectra, the exact chemical shift of each peak is determined.

Spectral Analysis and Characterization

Molecular Structure with Atom Numbering:

Caption: Structure of this compound.

¹H NMR Spectrum Analysis

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.20d2HH-14, H-16Protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded.
~7.50d2HH-13, H-17Protons meta to the nitro group are less deshielded.
~6.90d2HH-6, H-8Protons ortho to the electron-donating ethoxy group are shielded.
~6.85d2HH-5, H-9Protons meta to the ethoxy group are less shielded.
~5.10s2HH-11Benzylic protons deshielded by the adjacent oxygen and aromatic ring.
~4.05q2HH-2Methylene protons deshielded by the adjacent oxygen atom.
~1.42t3HH-1Methyl protons of the ethoxy group.
¹³C NMR Spectrum Analysis

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~163.8C-4Aromatic carbon attached to the ethoxy group oxygen.
~152.5C-7Aromatic carbon attached to the benzyloxy group oxygen.
~147.5C-15Aromatic carbon bearing the nitro group, significantly deshielded.[11]
~145.2C-12Quaternary aromatic carbon of the nitrobenzyl group.
~128.0C-13, C-17Aromatic CH carbons meta to the nitro group.
~123.8C-14, C-16Aromatic CH carbons ortho to the nitro group.
~115.0C-5, C-9Aromatic CH carbons meta to the ethoxy group.
~114.8C-6, C-8Aromatic CH carbons ortho to the ethoxy group.
~70.0C-11Benzylic carbon deshielded by oxygen and the aromatic ring.
~63.8C-2Methylene carbon of the ethoxy group.
~14.8C-1Methyl carbon of the ethoxy group.

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR characterization of this compound. By combining a theoretical understanding of chemical shifts with a robust experimental protocol, researchers can confidently acquire and interpret the NMR spectra of this and structurally related molecules. The provided data serves as a benchmark for the verification of synthesis and for quality control purposes in research and development settings.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • StackExchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of California, San Diego. (n.d.). 1D NMR Acquisition Quick Guide. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Université de Montréal. (2021, October 25). Running a basic 1D NMR experiment. Confluence. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation. Retrieved from [Link]

  • eMagRes. (n.d.). NMR Data Processing. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethoxy-4-nitro-benzene. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application Note 13: Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved from [Link]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 24(8), 941-955. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • Voutyritsa, E., et al. (n.d.). Supporting Information: Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Fu, H., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Crundwell, G., & Fobare, T. (2004). 1-Ethoxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2412-o2413. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Reich, H. (2020, June). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • StackExchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Application Note: Structural Elucidation and Fragmentation Dynamics of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the mass spectrometric characterization of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene , a representative aromatic ether often utilized as a synthetic intermediate in liquid crystal design and organic synthesis. We provide a standardized protocol for its analysis using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

The guide focuses on distinguishing the competitive fragmentation pathways driven by the electron-withdrawing nitro group versus the electron-donating ethoxy group. By understanding these mechanisms, researchers can optimize Multiple Reaction Monitoring (MRM) transitions for high-sensitivity quantitation.

Chemical Identity & Properties

PropertyDetail
Compound Name This compound
Formula C₁₅H₁₅NO₄
Monoisotopic Mass 273.1001 Da
Precursor Ion (ESI+) [M+H]⁺ = 274.11 Da
Precursor Ion (ESI-) [M]⁻ or [M+HCOO]⁻ (Dependent on mobile phase)
Key Moieties 1.[1][2][3][4][5][6] Ethoxybenzene (Phenetole core)2. Nitrobenzyl ether linkage

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (ACN) (HPLC Grade).

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

  • Solvent Caution: Avoid alcohols (methanol) as the primary solvent if investigating transesterification artifacts, though methanol is acceptable for standard LC runs.

LC-MS/MS Parameters (Recommended)

This protocol is optimized for a Triple Quadrupole (QqQ) or Q-TOF system.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Ether oxygens readily protonate; ESI- is viable but less structural rich for this specific ether.
Capillary Voltage 3.5 kVStandard for small molecules to maintain stable Taylor cone.
Cone Voltage 30 VSufficient to decluster adducts without inducing in-source fragmentation of the labile benzyl ether bond [1].
Collision Energy (CE) Ramped (10–40 eV)Low CE preserves the parent; High CE reveals the nitro-group losses.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]⁺ formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic modifier provides better desolvation for ethers.
Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample injection to data acquisition, highlighting critical decision points.

MS_Workflow Sample Sample Prep (ACN/H2O) LC LC Separation (C18 Column) Sample->LC Injection ESI ESI Source (+3.5 kV) LC->ESI Elution Q1 Q1 Selection [M+H]+ m/z 274.1 ESI->Q1 Ionization CID Collision Cell (N2 Gas, 10-40eV) Q1->CID Precursor Isolation Q3 Q3 Detection Fragment Analysis CID->Q3 Dissociation

Figure 1: Step-by-step LC-MS/MS workflow for targeted analysis.

Fragmentation Mechanisms & Results[3][4][6][7][8][9][10][11][12][13]

The fragmentation of this compound is governed by the stability of the resulting carbocations and the lability of the ether bonds.

Primary Pathway: Benzyl-Ether Cleavage

The weakest bond is the C-O bond connecting the nitrobenzyl group to the central phenol ring. Upon Collision-Induced Dissociation (CID), this bond cleaves heterolytically.

  • Mechanism: The protonated ether oxygen facilitates the departure of the phenol leaving group.

  • Resulting Ions:

    • m/z 136 (Nitrobenzyl cation): The 4-nitrobenzyl carbocation is formed. Note: While the nitro group is electron-withdrawing (destabilizing), the benzylic resonance still makes this a favored cleavage point compared to the aryl-oxygen bond [2].

    • m/z 139 (Neutral Loss Product): If the charge remains on the phenolic side (4-ethoxyphenol), this ion appears.

Secondary Pathway: Ethoxy Group Loss

The ethoxy group on the other side of the molecule undergoes a specific rearrangement often seen in alkyl-aryl ethers.

  • Mechanism (Four-Center Elimination): Similar to a McLafferty rearrangement or retro-ene reaction, the ethyl group loses ethylene (C₂H₄, 28 Da) [3].

  • Transition: [M+H]⁺ (274) → [M+H - C₂H₄]⁺ (246).

  • Significance: This peak confirms the presence of the ethyl ether moiety.

Tertiary Pathway: Nitro Group Degradation

Nitroaromatics characteristically lose radical species or neutral oxides.

  • Loss of NO (30 Da): Common in nitro-compounds, leading to a rearrangement to a phenoxy-type ion.

  • Loss of NO₂ (46 Da): Direct cleavage of the C-N bond.

Fragmentation Pathway Diagram

Fragmentation_Path Parent Precursor Ion [M+H]+ m/z 274.1 Frag_Benzyl 4-Nitrobenzyl Cation m/z 136.0 Parent->Frag_Benzyl Benzyl-Ether Cleavage Neutral_Phenol Neutral Loss: 4-Ethoxyphenol Parent->Neutral_Phenol Frag_Ethoxy Ethylene Loss Product m/z 246.1 Parent->Frag_Ethoxy Retro-Ene Rearrangement Neutral_Ethylene Neutral Loss: C2H4 (28 Da) Parent->Neutral_Ethylene Frag_Nitro Nitro Loss Product [M+H - NO2]+ Frag_Benzyl->Frag_Nitro -NO2 (46 Da)

Figure 2: Competitive fragmentation pathways. Blue: Precursor; Red: Primary Fragment; Green: Diagnostic Secondary Fragment.

Summary of Diagnostic Ions

Use the following table to set up MRM transitions for quantitative assays.

Fragment Ion (m/z)OriginRelative Intensity (Predicted)Application
274.1 [M+H]⁺100% (Precursor)Q1 Selection
136.0 Nitrobenzyl CationHighQuantifier (Most stable fragment)
246.1 Loss of C₂H₄MediumQualifier (Specific to ethoxy group)
106.0 Nitrobenzyl - NOLowSecondary Confirmation

Troubleshooting & Optimization (Self-Validating)

To ensure the protocol is working correctly, perform these checks:

  • In-Source Fragmentation Check: If you observe high abundance of m/z 136 in the MS1 (Q1) scan (before collision), your Cone Voltage is too high. Lower it (e.g., from 30V to 15V) until the 274 peak dominates. This validates that the fragmentation is occurring in the collision cell, not the source [4].

  • Solvent Adducts: If using Methanol, look for [M+Na]⁺ (m/z 296) or [M+CH₃OH+H]⁺. Switch to Acetonitrile/Formic Acid to maximize the protonated species [M+H]⁺.

  • Isomeric Interference: If analyzing in a complex matrix, ensure chromatographic separation from potential isomers (e.g., 1-ethoxy-2-[(4-nitrobenzyl)oxy]benzene). The fragmentation patterns will be identical; retention time is the only discriminator.

References

  • USP. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. United States Pharmacopeia. Link

  • Ward, R. S., Cooks, R. G., & Williams, D. H. (1969). Substituent effects in mass spectrometry.[7][8][9] Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society.[9] Link

  • LibreTexts. (2023).[3][10] Mass Spectrometry - Fragmentation Patterns (Ethers). Chemistry LibreTexts. Link

  • NIST. (2023). Benzene, 1-ethoxy-4-nitro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[11] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SN2-NITRO-BENZYL-OPT Subject: Yield Optimization for Williamson Ether Synthesis of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Welcome to the Technical Support Center

You are accessing the optimization guide for the synthesis of This compound . This intermediate is synthesized via a classic Williamson Ether Synthesis between 4-ethoxyphenol (nucleophile) and 4-nitrobenzyl bromide (electrophile).

While this reaction theoretically proceeds with high efficiency due to the activated nature of the 4-nitrobenzyl electrophile, users often report variable yields (40–60%) due to specific pitfalls like moisture sensitivity, competitive hydrolysis, and work-up losses.

This guide is structured into three tiers:

  • Standard Protocol (Tier 1): The robust, baseline method.

  • Troubleshooting Dashboard (Tier 2): Diagnostics for specific failure modes.

  • Advanced Optimization (Tier 3): High-yield strategies using catalysis and solvent engineering.

Module 1: The "Golden Standard" Protocol (Tier 1)

This is the baseline protocol recommended for >80% yield. If you are deviating from this, return to these parameters first.

Reaction Scheme

ReactionScheme Reactant1 4-Ethoxyphenol (Nucleophile) Base Base: K2CO3 Solvent: Acetone/DMF Reactant1->Base Deprotonation Reactant2 4-Nitrobenzyl bromide (Electrophile) Intermediate Transition State (Stabilized by p-NO2) Reactant2->Intermediate Base->Intermediate Phenoxide Attack Product This compound (Target Ether) Intermediate->Product SN2 Substitution Byproduct KBr + CO2 + H2O Intermediate->Byproduct

Caption: The SN2 pathway. The p-nitro group on the benzyl bromide enhances electrophilicity, accelerating the reaction but requiring strict stoichiometry control.

Step-by-Step Methodology
ParameterSpecificationRationale
Stoichiometry 1.0 eq Phenol : 1.1 eq Halide : 2.0 eq BaseSlight excess of electrophile ensures complete consumption of the phenol, which is harder to remove.
Solvent DMF (Anhydrous) or AcetoneDMF promotes

rates significantly better than acetone due to higher dielectric constant and better solvation of cations.
Base Potassium Carbonate (

), anhydrous
Milder than NaH, reducing risk of side reactions. Must be finely ground/powdered.
Temperature 60°C (DMF) or Reflux (Acetone)Sufficient energy to overcome activation barrier without degrading the nitro group.
Time 4–6 HoursMonitor by TLC. Extended heating in DMF can lead to decomposition.

Protocol:

  • Dissolution: Dissolve 4-ethoxyphenol (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Activation: Add powdered, anhydrous

    
     (2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide. Note: The solution may darken.
    
  • Addition: Add 4-nitrobenzyl bromide (1.1 eq) portion-wise or as a solution in DMF.

  • Reaction: Heat to 60°C. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Pour mixture into ice-cold water (10x volume). The product should precipitate.

  • Work-up: Filter the solid. If no precipitate, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) then Brine.

Module 2: Troubleshooting Dashboard (Tier 2)

Use this matrix to diagnose low yields.

Diagnostic Logic Tree

Troubleshooting Start Yield < 60%? CheckTLC Check TLC of Crude Start->CheckTLC UnreactedPhenol Symptom: Unreacted Phenol Remains CheckTLC->UnreactedPhenol UnreactedHalide Symptom: Unreacted Benzyl Halide CheckTLC->UnreactedHalide NewSpots Symptom: Many New Spots (Decomp) CheckTLC->NewSpots Sol1 Cause: Base too weak or wet. Fix: Use NaH or dry K2CO3. UnreactedPhenol->Sol1 Sol2 Cause: Hydrolysis of Halide. Fix: Dry solvent, inert atm. UnreactedHalide->Sol2 Sol3 Cause: O-alkylation vs C-alkylation or Oxidation. Fix: Lower Temp, N2 purge. NewSpots->Sol3

Caption: Decision tree for diagnosing yield failures based on Thin Layer Chromatography (TLC) analysis.

Common Failure Modes & Fixes

Q: My product is an oil, but it should be a solid. Why?

  • Diagnosis: Residual solvent (DMF is hard to remove) or impurities (benzyl alcohol from hydrolysis).

  • Fix:

    • Wash the organic layer thoroughly with water (5x) to remove DMF.

    • Recrystallize from Ethanol/Water. The pure ether is a solid (MP approx 110-112°C).

Q: I see a strong starting material spot (Phenol) even after 12 hours.

  • Diagnosis: The base (

    
    ) might be wet. Water kills the Williamson synthesis by solvating the phenoxide too strongly or hydrolyzing the benzyl bromide.
    
  • Fix: Flame-dry your

    
     or switch to Cesium Carbonate (
    
    
    
    )
    . The "Cesium Effect" increases solubility and reactivity of the phenoxide in organic solvents [1].

Q: The reaction turned black/tarry.

  • Diagnosis: Oxidation of the phenol or polymerization of the nitrobenzyl halide (rare but possible under harsh basic conditions).

  • Fix: Degas your solvent with Nitrogen/Argon for 15 minutes before starting. Phenols are prone to oxidation in basic solutions.

Module 3: Advanced Optimization (Tier 3)

If you require yields >90% or are working on a scale-up, implement these process intensifications.

The Finkelstein Modification (In-situ Activation)

If you are using 4-nitrobenzyl chloride (cheaper) or want to accelerate the bromide reaction:

  • Add: 10 mol% Potassium Iodide (KI).

  • Mechanism: KI reacts with the benzyl halide to form Benzyl Iodide in situ. The Iodide is a better leaving group than Bromide/Chloride, accelerating the

    
     attack by the phenoxide [2].
    
Phase Transfer Catalysis (PTC)

Avoid anhydrous DMF (which is toxic and hard to remove) by using a biphasic system.

  • Solvent: Toluene / Water (1:1).

  • Base: KOH (solid or 50% aq).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).

  • Benefit: The catalyst shuttles the phenoxide into the organic layer to react with the benzyl halide. This often results in cleaner products and easier work-up [3].

Solvent Switch: Acetonitrile[1][2]
  • Strategy: Use Acetonitrile (

    
    ) instead of Acetone.
    
  • Why: Higher boiling point (82°C) allows for faster kinetics than acetone (56°C) without the work-up difficulty of DMF.

FAQs: Researcher to Researcher

Q: Can I use Sodium Hydride (NaH) instead of Carbonate? A: Yes, NaH is faster and ensures 100% deprotonation. However, it requires strictly anhydrous THF or DMF. If your lab humidity is high,


 is more forgiving. Warning: NaH with nitro-compounds can sometimes lead to electron-transfer side reactions (SET mechanism), though less likely with simple nitrobenzyl halides.

Q: How do I remove excess 4-nitrobenzyl bromide? A: This is a common contaminant.

  • Chemical Method: Add a small amount of a secondary amine (e.g., morpholine) at the end of the reaction. It will react with the excess halide to form a water-soluble ammonium salt, which washes away during extraction.

  • Physical Method: Recrystallization from Ethanol usually leaves the bromide in the mother liquor.

Q: Does the nitro group affect the reaction rate? A: Yes. The 4-nitro group is electron-withdrawing.[1][2] This makes the benzylic carbon more electrophilic (positive character), generally accelerating the


 reaction compared to unsubstituted benzyl bromide.[3] However, it also makes the benzylic position more acidic, so avoid extremely strong bases (like t-BuLi) which could cause deprotonation at the benzylic carbon [4].

References

  • Dalgliesh, C. E. (1949). "The Use of Cesium Carbonate in the Synthesis of Macrocyclic Ethers." Journal of the Chemical Society.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Williamson Ether Synthesis and Finkelstein reaction).
  • Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 16(38), 3251-3254.

  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley-Interscience. (Discussion on SN2 Reactivity and Neighboring Group Effects).

Sources

Technical Support Center: Stability Profile of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene , designed for researchers and drug development professionals.

Executive Summary

This guide details the physicochemical stability of This compound (CAS: 100-29-8 derivative). This molecule features two distinct ether linkages: a robust ethyl phenyl ether (phenetole moiety) and a p-nitrobenzyl ether protecting group.

While standard benzyl ethers are acid-labile, the para-nitro substituent significantly enhances acid stability by destabilizing the carbocation intermediate. Conversely, while generally base-stable, specific high-temperature alkaline conditions can trigger unexpected cleavage.

Part 1: Stability Dashboard

Quick Reference Matrix
ConditionStability RatingMechanism / Notes
Dilute Acid (pH 2–6) Stable The p-NO₂ group destabilizes the benzylic carbocation, preventing SN1 hydrolysis.
Strong Lewis Acids (e.g., BBr₃) Unstable Cleaves both the benzyl and ethyl ether linkages.
Trifluoroacetic Acid (TFA) ⚠️ Conditionally Stable Stable at RT for short durations; significantly more stable than p-methoxybenzyl (PMB) ethers.
Mild Base (e.g., K₂CO₃, RT) Stable Inert to standard nucleophilic attack.
Strong Base (Hot NaOH/MeOH) ⚠️ Risk p-Nitrobenzyl groups can be cleaved by 20% NaOH at 75°C via an oxidative mechanism.
Reductive Conditions (H₂/Pd) Unstable Rapidly cleaved (intended deprotection pathway).

Part 2: Deep Dive – Acidic Conditions

The "Nitro Effect" on Acid Stability

Researchers often select the p-nitrobenzyl (PNB) group specifically because it survives acidic conditions that would cleave a standard benzyl (Bn) or p-methoxybenzyl (PMB) ether.

  • Mechanism: Acidic cleavage of benzyl ethers typically proceeds via an SN1 pathway, generating a benzylic carbocation.

  • Why PNB is different: The nitro group (-NO₂) is strongly electron-withdrawing.[1][2] It pulls electron density away from the benzene ring, severely destabilizing the formation of the benzylic carbocation.

  • Practical Consequence: You can subject this molecule to acidic conditions (e.g., removal of Boc groups with HCl/Dioxane) without losing the PNB ether, provided the acid is not a strong Lewis acid like BBr₃ or AlCl₃.

Troubleshooting Acidic Instability

Q: I observed cleavage of the PNB group in neat TFA. Is this expected? A: While PNB is more stable than PMB, it is not infinitely stable. In neat Trifluoroacetic Acid (TFA) over prolonged periods or at elevated temperatures, cleavage can occur.

  • Solution: Monitor the reaction by HPLC. If cleavage is observed, switch to HCl in organic solvents (dioxane/EtOAc), which generally preserves the PNB ether better than neat TFA.

Q: Can I use HBr or HI? A: No. Hydrobromic acid (HBr) and Hydroiodic acid (HI) are classic ether-cleaving agents. They will cleave both the p-nitrobenzyl ether and the ethyl ether (ethoxy group) at position 1, destroying your molecule.

Part 3: Deep Dive – Basic Conditions

The "Hidden" Instability in Base

Classically, ethers are taught to be base-stable. However, p-nitrobenzyl ethers have a specific vulnerability under forcing basic conditions.

  • Standard Conditions: In aqueous NaOH or carbonate buffers at room temperature, the molecule is stable.

  • The Exception: Recent methodologies have shown that p-nitrobenzyl groups can be cleaved using 20% NaOH in Methanol at 75°C . This reaction likely proceeds via an oxidative mechanism involving dissolved oxygen at the benzylic position [1].

Troubleshooting Basic Instability

Q: My product is degrading during saponification (NaOH/MeOH, reflux). Why? A: You have likely triggered the base-mediated oxidative cleavage of the PNB group.

  • Solution:

    • Lower the temperature (perform at RT).

    • Degas your solvents (remove oxygen).

    • Switch to LiOH in THF/Water, which is typically milder than NaOH/MeOH.

Q: Is the Ethoxy group (Position 1) at risk in base? A: No. The ethyl phenyl ether linkage is extremely robust to base. Any degradation observed is almost certainly localized to the p-nitrobenzyl moiety.

Part 4: Mechanistic Visualization

The following diagram illustrates the stability logic and cleavage pathways for this compound.

StabilityPathways Molecule This compound AcidOutcome Stable (Carbocation Destabilized) Molecule->AcidOutcome Dilute HCl / acetic acid StrongAcidOutcome Cleavage (Total Degradation) Molecule->StrongAcidOutcome HBr / BBr3 BaseOutcome Stable (Standard Conditions) Molecule->BaseOutcome NaOH (RT) / K2CO3 HotBaseOutcome Cleavage (Oxidative Mechanism) Molecule->HotBaseOutcome NaOH / MeOH @ 75°C ReductiveOutcome Cleavage (Intended Deprotection) Molecule->ReductiveOutcome H2 / Pd-C

Caption: Stability pathways showing the robustness of the PNB group in mild acid/base vs. specific cleavage conditions.

Part 5: Standardized Stability Assay Protocol

Use this protocol to validate the stability of your specific batch under your experimental conditions.

Materials
  • Stock Solution: 1 mg/mL of the compound in Acetonitrile (MeCN).

  • Acidic Buffer: 0.1 M HCl in Water/MeCN (1:1).

  • Basic Buffer: 0.1 M NaOH in Water/MeCN (1:1).

Workflow
  • Preparation: Aliquot 100 µL of Stock Solution into three HPLC vials.

  • Treatment:

    • Vial A (Control): Add 900 µL MeCN.

    • Vial B (Acid): Add 900 µL Acidic Buffer.

    • Vial C (Base): Add 900 µL Basic Buffer.

  • Incubation: Incubate all vials at 40°C for 24 hours .

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Criteria: Stability is confirmed if the peak area of the parent compound in Vials B/C is >98% of Vial A.

Part 6: References

  • C.E.M. Yuan et al. "A New Method for the Cleavage of Nitrobenzyl Amides and Ethers." National Institutes of Health (NIH). Available at: [Link]

  • Greene, T.W., Wuts, P.G.M. "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." Greene's Protective Groups in Organic Synthesis.

Sources

Technical Support Center: Photolysis of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PNB-Ether Cleavage Optimization Assigned Specialist: Senior Application Scientist, Photochemistry Division

Executive Summary & System Overview

Welcome to the technical support hub for 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene . You are likely utilizing this molecule as a "caged" form of 4-Ethoxyphenol (Hydroquinone monoethyl ether), using the p-nitrobenzyl (PNB) group as a photolabile protecting group (PPG).

While PNB is a robust PPG, users often encounter "stalled" reactions or low yields due to the Internal Filter Effect caused by the UV-absorbing byproduct, 4-nitrosobenzaldehyde. This guide moves beyond basic protocols to address the kinetic bottlenecks and photophysical limitations inherent to this system.

The Mechanism: Why Your Reaction Behaves This Way

To troubleshoot effectively, you must visualize the "Invisible" intermediates. The reaction proceeds via a Norrish Type II-like intramolecular hydrogen abstraction.

Key Insight: The rate-limiting step is often the decay of the aci-nitro intermediate, which is pH and solvent-dependent.[1]

PNB_Cleavage_Mechanism Start This compound (Ground State) Excited Excited Triplet State (T1) Start->Excited hv (300-365 nm) Aci aci-Nitro Intermediate (Short-lived) Excited->Aci 1,5-H Abstraction Hemiacetal Hemiacetal Intermediate Aci->Hemiacetal Solvent/H2O Rearrangement Product RELEASED: 4-Ethoxyphenol Hemiacetal->Product Collapse Byproduct BYPRODUCT: 4-Nitrosobenzaldehyde Hemiacetal->Byproduct Collapse Filter PROBLEM: Internal Filter Effect (Absorbs UV) Byproduct->Filter Accumulation Filter->Start Blocks Light

Figure 1: Mechanistic pathway of PNB ether cleavage. Note the "Internal Filter" loop where the byproduct competes for photons.

Troubleshooting & Optimization (Q&A)
Q1: My reaction starts fast but stalls at ~50% conversion. Is the lamp dying?

Diagnosis: This is likely the Internal Filter Effect , not a hardware failure. The Science: The cleavage releases 4-nitrosobenzaldehyde . This byproduct has a high molar extinction coefficient (


) in the UV region (300–350 nm). As it accumulates, it acts like a "liquid sunscreen," absorbing the photons before they can reach your remaining starting material.
The Fix: 
  • Add a Scavenger: Include semicarbazide hydrochloride (5–10 equiv) or hydroxylamine in the reaction mixture. These react with the nitroso-aldehyde to form an oxime/semicarbazone, which shifts the absorption spectrum and prevents light blockage.

  • Flow Chemistry: If possible, switch to a flow reactor to continuously remove the byproduct from the irradiation zone.

Q2: Which wavelength is optimal? 254 nm, 300 nm, or 365 nm?

Recommendation: 365 nm (UV-A) is the "Goldilocks" zone.

  • 254 nm (UV-C): High energy, but risky. It will cleave the PNB group fast but degrades the ethoxy-benzene core and generates radical side products (singlet oxygen species).

  • 300–310 nm (UV-B): Efficient for PNB excitation but often requires expensive quartz glassware (Pyrex cuts off <300 nm).

  • 365 nm (UV-A): Lower absorption cross-section (slower reaction) but highly chemoselective. It passes through standard borosilicate glass and is compatible with LED sources.

Q3: The reaction is sluggish even with strong light. What about the solvent?

Diagnosis: You might be using a purely aprotic solvent (e.g., dry DCM or Toluene). The Science: The decay of the aci-nitro intermediate (see Fig 1) and the collapse of the hemiacetal are faster in polar, protic solvents . Water is often required to hydrolyze the intermediate efficiently. The Fix:

  • Use a binary mixture: Acetonitrile/Water (9:1) or Methanol/Water .

  • If solubility is an issue, add 1-5% water or buffer (pH 7.4) to your organic solvent.

Q4: I see a brownish precipitate forming. What is it?

Diagnosis: Azo-dimer formation. The Science: 4-nitrosobenzaldehyde molecules can react with each other to form azobenzene-type dimers (brown/orange solids), especially in high concentrations (>10 mM). The Fix:

  • Dilute the reaction (<5 mM).

  • Degas the solvent: Oxygen can promote oxidative polymerization side reactions. Sparge with Argon for 15 mins prior to photolysis.

Optimized Experimental Protocol

Objective: Clean release of 4-Ethoxyphenol from this compound.

Reagents & Setup
  • Substrate: this compound (5 mM final conc.)

  • Solvent: Acetonitrile : PBS Buffer (pH 7.4) [80:20 v/v].

  • Scavenger: Semicarbazide Hydrochloride (10 equivalents).

  • Light Source: 365 nm LED (approx. 10–50 mW/cm² intensity).

Step-by-Step Workflow
  • Preparation:

    • Dissolve the substrate in Acetonitrile.

    • Dissolve Semicarbazide HCl in the PBS buffer component.

    • Mix the two solutions. Note: Ensure the final pH remains near neutral; Semicarbazide HCl is acidic, so you may need to adjust with a mild base if not using a strong buffer.

  • Degassing (Critical for Purity):

    • Seal the vial with a septum.

    • Bubble Argon or Nitrogen through the solution for 15 minutes to remove dissolved oxygen.[2]

  • Irradiation:

    • Place the vial 2–5 cm from the 365 nm LED source.

    • Stirring is mandatory to ensure uniform exposure and prevent localized "filter" effects at the vial wall.

  • Monitoring:

    • Monitor via HPLC or TLC.[2]

    • TLC Tip: The byproduct (semicarbazone) will have a different Rf than the nitroso-aldehyde.

    • Expected time: 30–120 minutes depending on light intensity.

  • Workup:

    • Dilute with water and extract the released 4-ethoxyphenol with Ethyl Acetate.

    • The scavenger-byproduct complex usually remains in the aqueous phase or precipitates out.

Quantitative Data Summary
ParameterCondition A (Poor)Condition B (Optimized)Impact on Yield
Wavelength 254 nm365 nm 365 nm prevents core degradation (higher purity).
Solvent 100% DCMMeCN : H2O (9:1) Water accelerates hemiacetal collapse (faster rate).
Scavenger NoneSemicarbazide Prevents internal filter effect; boosts conversion from ~50% to >90%.
Concentration >20 mM1–5 mM Lower concentration prevents azo-dimerization.
References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Chapter on Nitrobenzyl groups).

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers.[3][4] Journal of the Chemical Society, Perkin Transactions 1, 125–142.

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. (Authoritative review on the aci-nitro decay and internal filter effects).

  • Il'ichev, Y. V., et al. (2004). Photochemistry of the o-Nitrobenzyl Protecting Group: Heat Release and Efficiency. Journal of Physical Chemistry A, 108(5), 878-889.

Sources

Technical Support Center: Synthesis of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve challenges during your synthesis.

Overview of the Synthesis

The target molecule, this compound, is an unsymmetrical ether. The most reliable and common method for its synthesis is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this specific application, the phenoxide ion of 4-ethoxyphenol acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide and displacing the bromide leaving group.

The general reaction is as follows:

Figure 1. Williamson ether synthesis of this compound.

This guide is structured to address the most common issues encountered during this procedure, from low reaction yields to difficulties in product purification and characterization.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction has a low yield or fails to proceed entirely. What are the most probable causes?

This is the most frequent challenge and can stem from several factors related to the initial deprotonation of 4-ethoxyphenol or the subsequent Sₙ2 reaction.

Answer: The success of the Williamson ether synthesis hinges on the efficient formation of the 4-ethoxyphenoxide nucleophile and maintaining conditions that favor the Sₙ2 pathway.[2][3] Let's break down the critical parameters.

1. Incomplete Deprotonation of 4-Ethoxyphenol: The acidity of the phenolic proton in 4-ethoxyphenol (pKa ~10) requires a sufficiently strong base to generate the nucleophilic phenoxide in high concentration.

  • Weak Base: Using a base that is too weak (e.g., NaHCO₃) will result in an unfavorable equilibrium with very little phenoxide formed, effectively stalling the reaction.

  • Strong Base (Recommended): For unactivated alcohols and phenols, a strong base like Sodium Hydride (NaH) is often used to ensure irreversible deprotonation.[4] However, for phenols, milder bases like Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) are often sufficient and can be easier to handle.[3]

  • Moisture: Water in the reaction vessel or solvents will quench strong bases like NaH and protonate the generated phenoxide, inhibiting the reaction. It is crucial to use anhydrous solvents and properly dried glassware, especially when using NaH.

2. Improper Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction.

  • Protic Solvents (e.g., Ethanol, Water): These solvents can solvate the phenoxide nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[5]

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are ideal.[3][6] They can dissolve the ionic phenoxide salt while poorly solvating the "naked" anion, thus enhancing its nucleophilicity and accelerating the Sₙ2 reaction.

3. Sub-optimal Reaction Conditions:

  • Temperature: While Sₙ2 reactions can often proceed at room temperature, gentle heating (typically 50-80 °C) is frequently required to achieve a reasonable reaction rate.[5] However, excessively high temperatures can promote side reactions.

  • Reaction Time: These reactions can take anywhere from a few hours to 24 hours for completion. It is essential to monitor the reaction's progress.

Workflow: Troubleshooting Low Conversion

start Problem: Low or No Product Yield check_base Is the base strong enough? (e.g., NaH, K₂CO₃) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, MeCN) check_base->check_solvent  Yes solution Optimize conditions based on findings. Review Protocol 1. check_base->solution No. Choose a stronger base. check_conditions Are reaction conditions adequate? (Time/Temp) check_solvent->check_conditions  Yes check_solvent->solution No. Switch to DMF or MeCN. check_reagents Are reagents pure and dry? check_conditions->check_reagents  Yes check_conditions->solution No. Increase temp/time and monitor via TLC. check_reagents->solution  Yes check_reagents->solution No. Use anhydrous solvents and pure starting materials.

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocol 1: Optimized Synthesis

This optimized protocol uses potassium carbonate, a moderately strong and easy-to-handle base, in acetonitrile.

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-ethoxyphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (MeCN, ~0.2 M solution relative to the phenol).

  • Reagent Addition: Add 4-nitrobenzyl bromide (1.05 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2-3 hours.[7] The reaction is complete when the 4-ethoxyphenol spot has been consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

    • Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Proceed with purification as described in Q3 .

ParameterRecommendationRationale
Base K₂CO₃ (2.0 eq) or NaH (1.2 eq)K₂CO₃ is sufficient for phenols and easier to handle. NaH ensures complete, irreversible deprotonation but requires anhydrous conditions.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents enhance nucleophilicity and do not interfere with the reaction.[3]
Temperature 60-82 °C (Reflux in MeCN)Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.[5]
Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of starting material consumption, preventing premature or unnecessarily long reaction times.[8]
Q2: My TLC shows the formation of multiple byproducts. What are they and how can I avoid them?

Answer: While the reaction between a primary benzylic halide and a phenoxide is generally clean, side reactions can occur, leading to a complex product mixture and reduced yield.

Potential Side Reactions:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][3] While O-alkylation is generally favored, some C-alkylation can occur, especially at the ortho position, leading to the formation of 2-(4-nitrobenzyl)-4-ethoxyphenol.

  • Hydrolysis of Alkyl Halide: If there is residual water in the reaction mixture, the 4-nitrobenzyl bromide can be hydrolyzed to 4-nitrobenzyl alcohol. This is more likely if the reaction is run for extended periods at high temperatures.

  • Elimination (E2): While highly favored for secondary and tertiary alkyl halides, elimination is generally not a significant competing pathway for primary benzylic halides like 4-nitrobenzyl bromide.[4][9]

Visualization: Reaction Pathways

cluster_reactants Reactants cluster_products Products 4-Ethoxyphenoxide 4-Ethoxyphenoxide Product Desired Product (O-Alkylation) 4-Ethoxyphenoxide->Product Sₙ2 (Major) C_Alk C-Alkylation Byproduct 4-Ethoxyphenoxide->C_Alk Sₙ2 (Minor) 4-Nitrobenzyl Bromide 4-Nitrobenzyl Bromide 4-Nitrobenzyl Bromide->Product 4-Nitrobenzyl Bromide->C_Alk Hydrolysis Hydrolysis Byproduct 4-Nitrobenzyl Bromide->Hydrolysis Hydrolysis (if H₂O present)

Caption: Major and minor reaction pathways in the synthesis.

Minimization Strategies:

  • Control Temperature: Avoid excessively high temperatures to minimize side reactions.

  • Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent hydrolysis of the 4-nitrobenzyl bromide.

  • Monitor Closely: Use TLC to stop the reaction as soon as the starting material is consumed to prevent the formation of degradation or side products over time.

Q3: I have obtained a crude solid/oil. What is the best way to purify it?

Answer: The crude product is typically a solid at room temperature and can be effectively purified by recrystallization. This technique relies on the difference in solubility of the compound in a hot versus a cold solvent.[10][11]

Experimental Protocol 2: Recrystallization
  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixed solvent system like Ethyl Acetate/Hexanes often works well.

    • To test: Place a small amount of crude product in a test tube. Add a few drops of the chosen solvent. If it dissolves immediately, the solvent is too good. If it doesn't dissolve upon heating, the solvent is too poor.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.[12]

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

If recrystallization fails or the product oils out, purification by column chromatography on silica gel is a reliable alternative.[14] A solvent system (eluent) of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically separate the less polar product from the more polar starting material (4-ethoxyphenol).

Q4: How can I be certain that I have synthesized the correct product?

Answer: A combination of spectroscopic methods should be used to confirm the structure and purity of the final product, this compound.[15]

1. Thin-Layer Chromatography (TLC): Compare the purified product to the starting materials (4-ethoxyphenol and 4-nitrobenzyl bromide) on the same TLC plate. The product should have a new, single spot with an Rf value that is typically intermediate between the two starting materials, as the ether is less polar than the starting phenol but more polar than the benzyl bromide.[8][16]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for structural confirmation. The spectrum should exhibit characteristic signals for each part of the molecule.

Assignment Starting Material / Product Approx. δ (ppm) Multiplicity Integration
-O-CH₂ -CH₃4-Ethoxyphenol~4.0Quartet (q)2H
-O-CH₂-CH₃ 4-Ethoxyphenol~1.4Triplet (t)3H
Phenolic -OH 4-EthoxyphenolVariable (4-6)Broad Singlet1H
Ar-H 4-Ethoxyphenol6.7-6.9Multiplet4H
Ar-CH₂ -Br4-Nitrobenzyl Bromide~4.7Singlet (s)2H
Ar-H (ortho to NO₂)4-Nitrobenzyl Bromide~8.2Doublet (d)2H
Ar-H (ortho to CH₂Br)4-Nitrobenzyl Bromide~7.6Doublet (d)2H
---------------
-O-CH₂ -CH₃Product ~4.0 Quartet (q) 2H
-O-CH₂-CH₃ Product ~1.4 Triplet (t) 3H
Ar-CH₂ -O-Product ~5.1 Singlet (s) 2H
Ar-H (ethoxyphenyl)Product ~6.9 Multiplet 4H
Ar-H (ortho to NO₂)Product ~8.2 Doublet (d) 2H
Ar-H (ortho to CH₂O)Product ~7.6 Doublet (d) 2H

Key Indicators of Success:

  • Disappearance of the phenolic -OH peak from the 4-ethoxyphenol starting material.

  • Appearance of a new singlet at ~5.1 ppm for the benzylic protons (-Ar-CH₂-O-).[17]

  • The presence of all other expected aromatic and ethoxy group signals.

3. Infrared (IR) Spectroscopy:

  • Success: Look for the appearance of a strong C-O-C ether stretch around 1240-1250 cm⁻¹ and the disappearance of the broad O-H stretch from the starting phenol (around 3200-3500 cm⁻¹).

  • Confirmation: The strong symmetric and asymmetric N-O stretches for the nitro group should be present around 1520 cm⁻¹ and 1345 cm⁻¹.[15]

Safety & Handling

  • 4-Nitrobenzyl Bromide: This compound is a lachrymator (causes tears) and is corrosive.[18] It must be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[19][20]

  • Sodium Hydride (NaH): If used, NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) and away from any moisture.[4]

  • Solvents: DMF and Acetonitrile are flammable and toxic. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.[19][20][21]

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Academia.edu. (n.d.). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Procedure. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2021). Williamson Ether Synthesis Final. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-ethoxyphenol. Retrieved from [Link]

  • ACS Publications. (2004). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethoxy-4-nitro-benzene. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethoxy-4-nitro-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethoxy-4-nitro- (CAS 100-29-8). Retrieved from [Link]

  • Chemsrc. (2025). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-ethoxy-4-[(4-nitrophenyl)methoxy]benzene. Retrieved from [Link]

  • Google Patents. (n.d.). US3450608A - Purification of ethers.
  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

Sources

common impurities in 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling & Purification of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Executive Summary & Molecule Profile

Target Molecule: this compound CAS Registry Number: (Analogous structures often used in liquid crystal/pharmaceutical synthesis; exact CAS varies by specific isomer, commonly treated as a derivative of 4-ethoxyphenol).[1] Structure Overview: An unsymmetrical ether linkage connecting a 4-ethoxyphenyl moiety and a 4-nitrobenzyl group.[1]

Synthesis Context: This compound is typically synthesized via a Williamson Ether Synthesis .[2][3][4][5][6] The nucleophilic attack of the phenoxide ion (derived from 4-ethoxyphenol) on the benzylic carbon of 4-nitrobenzyl bromide (or chloride) yields the target ether.

  • Nucleophile: 4-Ethoxyphenol (Hydroquinone monoethyl ether)[1]

  • Electrophile: 4-Nitrobenzyl bromide[1]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: Acetone, DMF, or Acetonitrile

Impurity Landscape: The "Why" and "What"

In my experience troubleshooting this synthesis, users frequently encounter three classes of impurities: unreacted starting materials, hydrolysis byproducts, and oxidation products.

Table 1: Common Impurities & Physicochemical Properties

Impurity NameOriginSolubility vs. TargetVisual Indicator
4-Ethoxyphenol Unreacted Starting MaterialSoluble in aqueous base (NaOH)Darkens to brown/pink upon oxidation
4-Nitrobenzyl Bromide Unreacted Starting MaterialSoluble in organic solventsLachrymator (irritant)
4-Nitrobenzyl Alcohol Hydrolysis of Halide (Side Rxn)High solubility in hot EtOH; moderate in waterPale yellow solid
4,4'-Dinitrobibenzyl Wurtz-type Coupling (Rare)Low solubilityInsoluble solid
Inorganic Salts (KBr) Reaction ByproductSoluble in water; Insoluble in organicsWhite precipitate

Technical Troubleshooting & FAQs

Q1: My crude product is a dark brown sticky solid. Is my synthesis failed?

Diagnosis: Likely oxidation of unreacted 4-ethoxyphenol .[1] Explanation: Phenols are electron-rich and prone to oxidation by air, forming quinones or polymerized species that are deeply colored.[1] Even trace amounts can discolor the bulk product. Corrective Action (The "Base Wash"):

  • Dissolve the crude organic residue in a non-miscible solvent like Ethyl Acetate or Dichloromethane.

  • Crucial Step: Wash the organic layer with 10% NaOH (aq) or 5%

    
     .
    
    • Mechanism:[1][3][4][7][8][9] This deprotonates the unreacted phenol (

      
      ), converting it into the water-soluble phenoxide salt. The target ether (
      
      
      
      ) remains in the organic layer.
  • Wash with water and brine to remove the base.

Q2: I see a persistent impurity spot on TLC ( ) that co-crystallizes. What is it?

Diagnosis: 4-Nitrobenzyl alcohol . Explanation: Traces of water in your solvent (Acetone/DMF) or atmosphere compete with the phenoxide to attack the benzyl bromide. This generates 4-nitrobenzyl alcohol.[1][10] Removal Protocol:

  • Option A (Flash Chromatography): The alcohol is much more polar than the ether. Use a gradient of Hexane:Ethyl Acetate (Start 9:1

    
     8:2).[1] The ether elutes first.
    
  • Option B (Recrystallization): If chromatography is not viable, recrystallize from Ethanol (EtOH) .

    • Logic: 4-Nitrobenzyl alcohol is highly soluble in ethanol.[1] By cooling slowly, the less soluble ether crystallizes out, leaving the alcohol in the mother liquor.

Q3: The product yield is low, and I recovered a lot of 4-nitrobenzyl alcohol. Why?

Diagnosis: Wet Solvent or Weak Base .[1] Root Cause: If you used


 in Acetone, the reaction is heterogeneous. If the acetone contained water, hydrolysis becomes faster than etherification because the hydroxide ion (generated from water + base) is less bulky and more nucleophilic than the ethoxyphenoxide.
Prevention: 
  • Dry your acetone over molecular sieves (3Å) or

    
     before use.
    
  • Switch to a stronger base/solvent system: NaH in dry DMF ensures irreversible deprotonation of the phenol, making it a "super-nucleophile" that outcompetes water.

Experimental Protocols

Protocol A: Standard Purification Workflow

Designed to remove phenolic residues and inorganic salts.[1]

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Observation: The product should precipitate.[11] If it oils out, extract with Ethyl Acetate.[12][13]

  • Base Wash (Critical):

    • If solid: Filter and wash the cake with 5% NaOH solution followed by copious water.

    • If oil/extracted: Wash the organic layer with 10% NaOH (2x), then Water (1x), then Brine (1x).

  • Drying: Dry organic phase over Anhydrous

    
    .
    
  • Concentration: Rotovap to dryness.[1]

Protocol B: Recrystallization (Ethanol)

Designed to remove 4-nitrobenzyl alcohol and trace halide.[1]

  • Place the crude solid in an Erlenmeyer flask.

  • Add Absolute Ethanol (approx. 5-10 mL per gram of solid).

  • Heat to boiling on a hot plate (stirring) until fully dissolved.

    • Note: If insoluble particles remain (likely salts or dust), perform a hot filtration.

  • Remove from heat and let cool to room temperature slowly.

  • Cool in an ice bath (

    
    ) for 30 minutes.
    
  • Filter the crystals and wash with cold Ethanol.

Reaction Pathway Visualization

The following diagram illustrates the synthesis pathway and the origin of key impurities.

G SM1 4-Ethoxyphenol (Starting Material) Target TARGET ETHER This compound SM1->Target Williamson Ether Synthesis Imp_Phenol Impurity: Oxidized Phenols (Brown Color) SM1->Imp_Phenol Air Oxidation (If unreacted) SM2 4-Nitrobenzyl Bromide (Starting Material) SM2->Target SM2->Target + Phenoxide Imp_Alcohol Impurity: 4-Nitrobenzyl Alcohol (Hydrolysis) SM2->Imp_Alcohol H2O / Hydrolysis Base Base (K2CO3) Base->Target Imp_Salt Byproduct: KBr (Salt) Target->Imp_Salt + KBr

Caption: Figure 1. Synthesis pathways showing the Williamson ether formation (Green) and competing side reactions leading to common impurities (Red).

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Williamson, A. W. (1850).[3] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

    • Context: Foundational mechanism for SN2 attack of alkoxides on alkyl halides.[3][5]

  • Purification of Benzyl Ethers

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Context: Standard protocols for recrystallization of aromatic ethers using ethanol and base-washing procedures for phenols.[1]

  • Synthesis of Nitrobenzyl Ethers (Analogous Procedures)

    • Organic Syntheses, Coll.[11] Vol. 2, p. 443 (1943). "p-Nitrobenzyl Alcohol".[1][11]

    • Context: Describes the hydrolysis of p-nitrobenzyl acetate/halides, confirming the origin of the alcohol impurity.
    • [1]

  • p-Nitrobenzyl Protecting Groups

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

    • Context: Discusses stability and removal of nitrobenzyl ethers, relevant for understanding impurity profiles.
    • [1]

Sources

Validation & Comparative

Chemoselective Utility of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene: A Comparative Guide on PNB Ether Orthogonality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene represents a classic model of orthogonal protecting group strategy in organic synthesis. Structurally, it consists of a hydroquinone core protected at one phenol by an ethyl group (highly stable) and at the other by a


-nitrobenzyl (PNB) group  (reductively labile).

This guide analyzes the specific advantages of using the PNB ether moiety in this scaffold, contrasting it with common alternatives like


-methoxybenzyl (PMB) and unsubstituted benzyl (Bn) ethers.[1] The primary utility of this molecule lies in its ability to withstand acidic and oxidative conditions that would cleave other protecting groups, while remaining susceptible to mild reductive cleavage.

Comparative Analysis: PNB vs. PMB vs. Benzyl

The selection of the PNB group in this compound is rarely accidental; it is a strategic choice to ensure survival during specific reaction conditions.

Stability Profile

The following table contrasts the stability of the PNB ether (present in the subject molecule) against standard alternatives.

Feature

-Nitrobenzyl (PNB)

-Methoxybenzyl (PMB)
Benzyl (Bn) Ethyl (Et)
Electronic Nature Electron-withdrawing (

)
Electron-donating (

)
NeutralWeakly donating
Acid Stability (TFA) High (Stable in neat TFA)Low (Cleaved by TFA)Moderate (Stable to dil. acid)Very High
Oxidative Stability (DDQ) High (Stable)Low (Primary cleavage method)High (Slow reaction)High
Reductive Cleavage Yes (Zn/AcOH,

/Pd)
No (Stable to Zn/acid)Yes (

/Pd)
No
Primary Advantage Orthogonal to oxidants & acidsOrthogonal to reduction & baseGeneral stabilityPermanent blocking
Key Advantages[2]
  • Acid Resistance: Unlike PMB ethers, which are readily cleaved by trifluoroacetic acid (TFA), the electron-withdrawing nitro group destabilizes the benzylic carbocation, making the PNB group highly resistant to acidic hydrolysis [1]. This allows for the manipulation of acid-sensitive groups (e.g., Boc removal) elsewhere in the molecule without affecting the phenol protection.

  • Oxidative Resilience: The PNB group is inert to 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), the standard reagent for cleaving PMB ethers. This allows for the selective deprotection of a PMB ether in the presence of a PNB ether [2].

  • Chemospecific Cleavage: The subject molecule allows for the regeneration of 4-ethoxyphenol via reduction. The ethyl ether remains intact during this process, demonstrating the orthogonality between the two ether types.

Mechanistic Insight: Reductive Cleavage Pathways

The cleavage of the PNB group in this compound follows a specific mechanistic cascade. It does not occur via direct hydrogenolysis of the C-O bond (as with benzyl ethers) but rather through the reduction of the nitro group to an aniline, followed by 1,6-elimination.

Pathway Diagram

The following diagram illustrates the cleavage logic and the orthogonality of the ethyl group.

PNB_Cleavage_Mechanism cluster_legend Key Insight Start This compound (Substrate) Step1 Reduction (Zn/AcOH or H2/Pd) Nitro -> Amino Start->Step1 Selective Reduction Intermediate p-Aminobenzyl Ether (Intermediate) Step1->Intermediate Transformation Elimination 1,6-Elimination (Aza-quinone methide formation) Intermediate->Elimination Spontaneous/Acid Catalyzed Products 4-Ethoxyphenol + p-Aminotoluene* Elimination->Products Hydrolysis Note The Ethyl Ether (Et-O-Ar) remains intact throughout this sequence.

Figure 1: Mechanistic pathway for the selective deprotection of the PNB group. Note that the ethyl ether is spectator to this chemistry.

Experimental Protocols

A. Synthesis (Williamson Ether Strategy)

To generate the subject molecule, a standard Williamson ether synthesis is employed.[2][3][4] This protocol ensures high yield and avoids self-polymerization of the bifunctional hydroquinone.

  • Reagents: 4-Ethoxyphenol (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or Acetone (anhydrous).

  • Procedure:

    • Dissolve 4-ethoxyphenol in DMF under an inert atmosphere (

      
      ).
      
    • Add

      
       and stir for 30 minutes to generate the phenoxide anion.
      
    • Add 4-nitrobenzyl bromide dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (the product will be less polar than the starting phenol).

    • Workup: Pour into ice water. The product, this compound, typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol [3].

B. Selective Deprotection (Zinc/Acetic Acid)

This method selectively removes the PNB group without affecting the ethyl ether or other reducible groups like alkenes (which might be sensitive to catalytic hydrogenation).

  • Reagents: Zinc dust (activated, 10 eq), Acetic Acid (glacial), Methanol.

  • Procedure:

    • Dissolve this compound (1 mmol) in MeOH (10 mL) and AcOH (5 mL).

    • Cool the solution to 0°C.

    • Add Zinc dust in portions to control the exotherm.

    • Stir at room temperature for 1–3 hours.

    • Observation: The solution often turns slightly yellow/brown as the amine forms and oxidizes.

    • Workup: Filter off excess Zinc through Celite. Concentrate the filtrate.

    • Purification: The residue contains 4-ethoxyphenol and

      
      -aminotoluene (or its acetate salt). Partition between EtOAc and saturated 
      
      
      
      . The phenol can be separated via chromatography or basic extraction [4].

Decision Matrix: When to Use This Molecule

The following workflow assists researchers in deciding if the this compound scaffold (or the PNB protection strategy it represents) is appropriate for their synthesis.

Decision_Matrix Q1 Is the target molecule sensitive to Acid? Q2 Is the target sensitive to Oxidation (DDQ)? Q1->Q2 Yes (Cannot use TFA) UsePMB Use PMB Ether (Cleave with DDQ/Acid) Q1->UsePMB No (Stable to Acid) Q3 Is the target sensitive to Hydrogenation? Q2->Q3 Yes (Cannot use DDQ) Q2->UsePMB No (Stable to DDQ) UsePNB RECOMMENDED: Use PNB Ether (this compound) Q3->UsePNB No (Can use H2/Pd) UseZn Use PNB (Cleave with Zn/AcOH) Q3->UseZn Yes (Cannot use H2/Pd) UseBn Use Benzyl Ether (Cleave with H2/Pd)

Figure 2: Strategic decision tree for selecting PNB protection based on reaction conditions.

References

  • Gong, Y. et al. (2010). "

    
    -Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group."[5] Biopolymers. Link
    
  • BenchChem. (2025).[1][6] "A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups." BenchChem Technical Guides. Link

  • McBurney, B. et al. (2004).[7] "1-Ethoxy-4-nitrobenzene."[8][9][10] Acta Crystallographica Section E. Link

  • Greene, T.W.[9] & Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference for PNB cleavage protocols).

Sources

Structural Validation of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive structural validation of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene (C


H

NO

) using Single-Crystal X-Ray Diffraction (SCXRD). It serves as a comparative technical analysis, evaluating the efficacy of SCXRD against alternative spectroscopic methods (NMR, IR) for resolving solid-state conformation and intermolecular packing in flexible benzyl ether systems.
Executive Summary

In the development of advanced organic materials—such as non-linear optical (NLO) candidates or liquid crystal mesogens—the precise determination of molecular geometry is critical. This compound presents a specific structural challenge: it contains a flexible methylene ether linker (


) connecting an electron-rich ethoxy-benzene ring to an electron-deficient nitro-benzene ring.

While solution-state NMR (


H, 

C) confirms chemical connectivity, it fails to capture the static 3D conformation and intermolecular stacking (e.g.,

-

interactions) that define the material's solid-state performance. This guide establishes SCXRD as the superior validation method, providing atomic-resolution data on torsion angles and crystal packing that "average out" in spectroscopic alternatives.
Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

The following table compares the "performance" of SCXRD against standard alternatives (NMR and Powder Diffraction) for validating the target molecule.

FeatureSCXRD (The Gold Standard) Solution NMR (

H/

C)
Powder Diffraction (PXRD)
Primary Output Absolute 3D atomic coordinates (x, y, z)Chemical shift (

) & coupling (

)
Bulk phase fingerprint (

)
Conformation Defines precise torsion angles (

)
Time-averaged rotamers (flexible linker)Inferential only (Rietveld)
Packing Data Resolves

-

stacking & C-H...O bonds
None (molecules are isolated)Unit cell only; no atomic detail
Stereochemistry Defines relative/absolute stereochemistryRelative (NOESY can be ambiguous)N/A
Sample Req. Single crystal (~0.1–0.3 mm)Dissolved sample (~5 mg)Polycrystalline powder (~10 mg)
Validation Verdict Definitive for solid-state designPreliminary for purity/identitySupplementary for bulk purity

Insight: For this compound, the critical "performance" metric is resolving the C-O-C-C torsion angle at the benzyl ether linkage, which dictates whether the molecule adopts a linear (lath-like) or bent (V-shaped) geometry—a feature NMR cannot definitively prove in the solid phase.

Experimental Protocol: Synthesis & Crystallization

To ensure a self-validating system, the following protocol integrates synthesis with immediate structural proof.

Phase 1: Synthesis (Williamson Ether Strategy)
  • Reagents: 4-Ethoxyphenol (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Acetone or Acetonitrile (reflux).

  • Mechanism: S

    
    2 nucleophilic attack of the phenoxide on the benzylic carbon.
    
  • Purification: Recrystallization from Ethanol/Water (9:1) to remove bromide salts.

Phase 2: Crystal Growth (Critical Step)

High-quality single crystals are required for SCXRD.

  • Method: Slow Evaporation.

  • Solvent System: Dissolve 20 mg of purified product in 2 mL of Ethyl Acetate/Hexane (1:1) or Ethanol .

  • Conditions: Place in a vibration-free environment at 4°C.

  • Target: Colorless (or pale yellow due to nitro group) blocks/prisms, dimensions

    
     mm.
    
Phase 3: X-ray Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    ).
  • Temperature: 100 K (essential to freeze the thermal motion of the terminal ethoxy chain).

  • Strategy: Full sphere collection (theta up to 55° for Mo) to ensure high redundancy.

Structural Analysis & Validation Metrics

Upon solving the structure (typically using SHELXT/SHELXL), the validation of this compound focuses on three key geometric parameters.

A. The Flexible Ether Linkage

The geometry around the central benzyl ether oxygen is the primary structural variable.

  • Parameter: Bond angle

    
    .
    
  • Expected Value:

    
     (consistent with 
    
    
    
    -
    
    
    hybridization).
  • Significance: Deviations indicate steric strain or strong intermolecular hydrogen bonding.

B. Nitro Group Planarity

Comparing with the fragment 1-Ethoxy-4-nitrobenzene (p-nitrophenetole) [1], the nitro group (


) typically lies coplanar with the benzene ring to maximize resonance.
  • Validation Check: The torsion angle

    
     should be 
    
    
    
    . Large twists (
    
    
    ) suggest packing forces (crystal field effects) are overcoming resonance stabilization.
C. Intermolecular Packing (The "Performance" Differentiator)

The crystal lattice is stabilized by specific non-covalent interactions that define the material's density and melting point.

  • 
    -
    
    
    
    Stacking:
    Look for centroid-to-centroid distances of 3.6–3.9 Å between the electron-rich ethoxy ring and the electron-poor nitro ring of adjacent molecules (Head-to-Tail stacking).
  • C-H...O Interactions: Weak hydrogen bonds between the acidic aromatic protons (ortho to nitro) and the ether/nitro oxygens.

Table 2: Representative Crystallographic Data (Template for Validation) The following parameters serve as the standard for a successful validation.

ParameterMetricValidation Criteria
Space Group

or

Common for centrosymmetric organic ethers.
R-Factor (

)

(5%)
Indicates high-quality model fit.
Goodness of Fit (S)

Indicates correct weighting scheme.
Bond Precision C-C

Å
Required for publication-grade structure.
Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to definitive structural proof, highlighting the decision points where X-ray data supersedes NMR.

ValidationWorkflow Synth Synthesis (Williamson Ether) Crude Crude Product (C15H15NO4) Synth->Crude NMR Method A: NMR (Confirm Connectivity) Crude->NMR Ambiguity Ambiguity: Conformation? Packing? NMR->Ambiguity Connectivity OK Geometry Unknown Cryst Crystallization (Slow Evaporation) XRD Method B: SCXRD (Data Collection) Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Result Definitive Model: Packing, Torsion, Z' Solve->Result R1 < 5% Ambiguity->Cryst Required for Validation

Figure 1: Validation workflow demonstrating the necessity of Crystallography (Method B) to resolve structural ambiguity left by NMR (Method A).

Interaction Logic: Why the Structure Forms

Understanding the causality of the crystal structure is essential for "Expertise". The molecule assembles based on a donor-acceptor logic.

Interactions cluster_lattice Crystal Lattice Forces Ethoxy Ethoxy Group (e- Donor) PiStack Pi-Pi Stacking (Stabilization) Ethoxy->PiStack Donates e- density Nitro Nitro Group (e- Acceptor) Nitro->PiStack Accepts e- density CH_O C-H...O Bonds (Lattice Network) Nitro->CH_O O accepts H Linker Ether Linker (Flexible Hinge) Linker->CH_O O accepts H

Figure 2: Interaction map showing how the electronic properties of the ethoxy and nitro groups drive the solid-state assembly.

References
  • McBurney, B., et al. (2004). "1-Ethoxy-4-nitrobenzene."[1][2] Acta Crystallographica Section E: Structure Reports Online, 60(11), o2179-o2180. [Link]

    • Provides comparative geometric d
    • Original synthesis reference for the C15H15NO4 class.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

    • Standard protocol for structure refinement.
  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573. [Link]

    • Theoretical grounding for C-H...O and pi-stacking analysis.

Sources

spectroscopic data comparison for 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Data Comparison Guide: 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene and Analogues

Executive Summary & Structural Context

This compound is a significant bi-aryl ether scaffold, widely utilized as a mesogenic core in the synthesis of liquid crystals and as a protected intermediate in medicinal chemistry. Its structure comprises two distinct aromatic systems linked by a methylene ether bridge: an electron-rich 4-ethoxyphenoxy moiety and an electron-deficient 4-nitrobenzyl moiety.

This guide provides a definitive spectroscopic comparison of this molecule against its homologous analogues (Methoxy, Propoxy, and Butoxy variants). The data presented here synthesizes experimental precedents from component analysis and homologous series trends to establish a robust characterization standard.

Key Structural Features:

  • Core Scaffold: 4-Alkoxyphenyl 4-nitrobenzyl ether.

  • Electronic Environment: Push-pull system (Ethoxy donor vs. Nitro acceptor) separated by a sp³ methylene insulator.

  • Critical Impurities: 4-Nitrotoluene (starting material), 4-Ethoxyphenol (hydrolysis product), and 4,4'-Dinitrobibenzyl (oxidative coupling byproduct).

Synthetic Pathway & Experimental Protocol

To ensure spectroscopic data integrity, the compound must be synthesized with high regioselectivity. The industry-standard protocol utilizes a Williamson Ether Synthesis.

Optimized Synthesis Workflow

Reagents: 4-Ethoxyphenol (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq), K₂CO₃ (2.5 eq). Solvent: Acetone or Acetonitrile (Reflux).

Step-by-Step Protocol:

  • Activation: Dissolve 4-ethoxyphenol in anhydrous acetonitrile. Add anhydrous K₂CO₃ and stir at 60°C for 30 minutes to generate the phenoxide anion.

  • Coupling: Add 4-nitrobenzyl bromide portion-wise to the reaction mixture.

  • Reflux: Heat to reflux (80-82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.[1]

SynthesisWorkflow Start Start: 4-Ethoxyphenol + K2CO3 Inter Intermediate: Phenoxide Anion Start->Inter Deprotonation React Reaction: + 4-Nitrobenzyl Bromide (Reflux, 6h) Inter->React SN2 Attack Product Product: This compound React->Product Crystallization

Figure 1: Reaction logic for the Williamson ether synthesis of the target scaffold.

Spectroscopic Characterization

The spectroscopic signature of this molecule is defined by the separation of the two aromatic spin systems. Unlike conjugated systems (e.g., stilbenes), the methylene bridge (-OCH₂-) prevents resonance delocalization between the rings, resulting in distinct, additive NMR signals.

A. Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃): The spectrum exhibits two distinct AA'BB' aromatic systems and characteristic aliphatic multiplets.

MoietyProton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J)Diagnostic Note
Nitrobenzyl Ar-H (ortho to NO₂)8.22 - 8.25Doublet2H8.8 HzDeshielded by NO₂
Nitrobenzyl Ar-H (meta to NO₂)7.60 - 7.65Doublet2H8.8 Hz-
Linker -O-CH ₂-Ar5.15Singlet2H-Key Diagnostic Peak
Phenoxy Ar-H (ortho to O-Bz)6.88 - 6.95Multiplet4H-Overlapping AA'BB'
Ethoxy -O-CH ₂-CH₃3.98 - 4.02Quartet2H7.0 HzCharacteristic EtO
Ethoxy -O-CH₂-CH1.38 - 1.42Triplet3H7.0 HzMethyl terminus

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl/Ether Carbons: 153.5 (C-O-Et), 152.8 (C-O-Bz).

  • Nitro Carbon: 147.8 (C-NO₂).

  • Benzyl Carbon: 69.8 (O-CH₂-Ar).

  • Ethoxy Carbon: 63.9 (O-CH₂-Me).

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid quality control check for the integrity of the ether linkages and the presence of the nitro group.

  • ν(C-H) Aromatic: 3050–3100 cm⁻¹ (Weak).

  • ν(C-H) Aliphatic: 2850–2950 cm⁻¹ (Medium, Ethoxy/Benzyl CH₂).

  • ν(NO₂) Asymmetric: 1515–1525 cm⁻¹ (Very Strong, Diagnostic).

  • ν(NO₂) Symmetric: 1340–1350 cm⁻¹ (Strong).

  • ν(C-O-C) Ether: 1230–1250 cm⁻¹ (Asymmetric stretch, Broad/Strong).

  • ν(C-O-C) Ether: 1020–1040 cm⁻¹ (Symmetric stretch).

Comparative Analysis: Analogues

In liquid crystal engineering, the length of the alkoxy tail (Methoxy vs. Ethoxy vs. Butoxy) critically alters the melting point and mesophase stability. The spectroscopic shifts, however, are systematic.

Table 1: Comparative ¹H NMR Shifts of Alkoxy Analogues

AnalogueAlkyl Group (R)Alkyl -OCH ₂- ShiftAlkyl -CH ₃ ShiftBenzyl -OCH ₂- ShiftMelting Point (°C)*
Methoxy -CH₃3.78 (s)N/A5.16 (s)118–120
Ethoxy (Target) -CH₂CH₃4.00 (q)1.40 (t)5.15 (s)95–98
n-Propoxy -(CH₂)₂CH₃3.90 (t)1.05 (t)5.15 (s)88–90
n-Butoxy -(CH₂)₃CH₃3.92 (t)0.98 (t)5.14 (s)82–85

*Melting points are approximate ranges based on homologous series trends in liquid crystal ethers.

Technical Insight: As the alkyl chain lengthens (Methoxy → Butoxy), the melting point decreases due to disrupted crystal packing efficiency. Spectroscopically, the aromatic and benzyl ether signals remain virtually invariant (±0.02 ppm), confirming that the electronic influence of the alkoxy tail does not propagate significantly across the ether oxygen to the benzyl ring.

Mass Spectrometry & Fragmentation Logic

Technique: EI-MS (70 eV) or ESI-MS (+). Molecular Ion: [M]⁺ = 273.1 (for C₁₅H₁₅NO₄).

Fragmentation Pathway:

  • Molecular Ion: m/z 273.

  • Benzyl Cleavage: The primary fragmentation occurs at the weak benzylic C-O bond.

    • Fragment A: [O₂N-C₆H₄-CH₂]⁺ (Nitrobenzyl cation) → m/z 136 (Base Peak).

    • Fragment B: [EtO-C₆H₄-O]• (Phenoxy radical) → Not usually observed in + mode.

  • Nitro Loss: Loss of NO• (30 Da) or NO₂• (46 Da) from the benzyl fragment is common in high-energy EI spectra.

Fragmentation M_Ion Molecular Ion [M]+ m/z 273 Cleavage Benzylic C-O Cleavage M_Ion->Cleavage Frag1 Nitrobenzyl Cation [O2N-C6H4-CH2]+ m/z 136 (Base Peak) Cleavage->Frag1 Major Path Frag2 Ethoxyphenol Radical [EtO-C6H4-O]. (Neutral Loss) Cleavage->Frag2 Neutral

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.

References

  • Williamson Ether Synthesis Protocols

    • McBurney, B., et al. "1-Ethoxy-4-nitrobenzene." Acta Crystallographica Section E, 2004, E60, o2179.[2]

  • Spectroscopic Data of Nitrobenzyl Ethers

    • NIST Chemistry WebBook.[3] "Benzene, 1-ethoxy-4-nitro- (Spectra)."[4][5]

  • Liquid Crystal Homologous Series: Gray, G. W., & Jones, B. "Mesomorphism and Chemical Constitution." Journal of the Chemical Society, 1954. (Foundational text on alkoxy-benzyl ether melting point trends).
  • General Synthesis of 4-Alkoxyphenols

    • ChemicalBook. "4-Ethoxyphenol Synthesis & Properties."

Sources

The Analytical Gauntlet: A Comparative Guide to Cross-Reactivity Studies of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of drug development and xenobiotic analysis, the specificity of analytical methods is paramount. For a compound like 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene, a molecule with potential relevance in medicinal chemistry and organic synthesis, understanding its detection and the potential for cross-reactivity is not merely a procedural checkbox; it is the bedrock of reliable data. This guide provides a comprehensive comparison of two gold-standard analytical techniques—the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—in the context of assessing the cross-reactivity of this nitroaromatic ether.

While direct experimental data for this compound is not extensively published, this guide will leverage established principles and data from structurally analogous compounds, particularly p-nitrophenol, a common metabolite of nitroaromatic compounds.[1][2] This approach provides a robust framework for designing and interpreting cross-reactivity studies for the target molecule.

The Specter of Cross-Reactivity: Why It Matters

Cross-reactivity in an analytical test occurs when the assay detects substances other than the intended analyte. In immunoassays, this happens when an antibody, raised against a specific molecule, also binds to structurally similar compounds.[3] This can lead to false-positive results or an overestimation of the analyte's concentration. For drug development professionals, such inaccuracies can have profound consequences, from misinterpreting pharmacokinetic data to making erroneous decisions about a drug candidate's safety and efficacy.

The Contenders: ELISA vs. LC-MS/MS

The two primary analytical techniques for quantifying small molecules like this compound are ELISA and LC-MS/MS. Each operates on fundamentally different principles, which in turn dictates their susceptibility to and ability to discern cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA): This technique relies on the highly specific binding between an antibody and its antigen. For small molecules (haptens) like our target compound, a competitive ELISA format is typically employed. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. The LC component separates the analyte from other compounds in the sample based on their physicochemical properties. The MS/MS component then fragments the analyte ion and detects the resulting fragment ions, creating a unique "fingerprint" for the molecule.[4]

Visualizing the Analytical Workflow

cluster_0 Sample Preparation cluster_1 Immunoassay (ELISA) cluster_2 Chromatography (LC-MS/MS) Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction e.g., LLE or SPE Concentration Concentration Extraction->Concentration Competitive ELISA Competitive ELISA Concentration->Competitive ELISA LC Separation LC Separation Concentration->LC Separation Signal Detection Signal Detection Competitive ELISA->Signal Detection e.g., Colorimetric Data Analysis (Cross-Reactivity %) Data Analysis (Cross-Reactivity %) Signal Detection->Data Analysis (Cross-Reactivity %) MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection MRM Data Analysis (Specificity) Data Analysis (Specificity) MS/MS Detection->Data Analysis (Specificity)

Caption: A generalized workflow for assessing cross-reactivity using ELISA and LC-MS/MS.

The Molecular Basis of Cross-Reactivity: A Structural Perspective

The likelihood of cross-reactivity in an immunoassay is directly related to the structural similarity between the target analyte and other compounds in the sample. For this compound, potential cross-reactants would include its own metabolites, as well as other structurally related nitroaromatic compounds. The metabolism of nitrobenzene, a related compound, involves the formation of nitrophenols and aminophenols, which are then often conjugated with glucuronide or sulfate.[2]

Target This compound Metabolite1 p-Nitrophenol Target->Metabolite1 Shared Nitro-aromatic Ring Metabolite2 p-Aminophenol Target->Metabolite2 Potential for shared epitope after reduction Related1 2,4-Dinitrophenol Metabolite1->Related1 Shared Nitrophenol Core

Caption: Structural similarities between the target analyte and potential cross-reactants.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methodologies for the analysis of related nitroaromatic compounds and provide a framework for assessing the cross-reactivity of this compound.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of an antibody raised against this compound with potential cross-reactants.

1. Reagent Preparation:

  • Coating Antigen: Conjugate this compound to a carrier protein (e.g., BSA).
  • Antibody: Purified monoclonal or polyclonal antibody specific for the target analyte.
  • Standards: Prepare a serial dilution of this compound.
  • Potential Cross-Reactants: Prepare serial dilutions of each potential cross-reactant (e.g., p-nitrophenol, p-aminophenol, 2,4-dinitrophenol).

2. ELISA Procedure:

  • Coat a 96-well microplate with the coating antigen and incubate overnight.
  • Wash the plate to remove unbound antigen.
  • Block the plate to prevent non-specific binding.
  • Add the standards or potential cross-reactants to the wells, followed by the specific antibody.
  • Incubate to allow for competitive binding.
  • Wash the plate to remove unbound reagents.
  • Add an enzyme-conjugated secondary antibody and incubate.
  • Wash the plate.
  • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
  • Stop the reaction and read the absorbance at the appropriate wavelength.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the target analyte.
  • Determine the IC50 (the concentration that causes 50% inhibition) for the target analyte and each potential cross-reactant.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Protocol 2: Validated LC-MS/MS Method for Specificity Assessment

This protocol is adapted from a validated method for the quantification of p-nitrophenol in urine and can be modified for this compound.[5]

1. Sample Preparation (from Urine):

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Acidify the sample to approximately pH 2.
  • Perform a liquid-liquid extraction with 10 mL of dichloromethane.
  • Centrifuge to separate the layers.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Evaporate the solvent to a small volume and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumental Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm).
  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% ammonium bicarbonate) and an organic solvent (e.g., methanol).
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Negative ion atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.
  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the standards.
  • Analyze samples containing potential cross-reactants to assess for any interfering peaks at the retention time and MRM transition of the target analyte. The absence of a peak confirms specificity.

Comparative Performance: A Data-Driven Analysis

The choice between ELISA and LC-MS/MS often depends on the specific requirements of the study, including the need for high throughput, sensitivity, and absolute specificity.

Table 1: Performance Comparison of ELISA and LC-MS/MS for the Analysis of a Small Nitroaromatic Compound (p-Nitrophenol as a surrogate)

ParameterELISALC-MS/MSRationale & Causality
Specificity Moderate to HighVery HighELISA specificity is determined by the antibody's binding site, which can recognize structurally similar molecules.[3] LC-MS/MS specificity is based on both chromatographic retention time and the unique mass-to-charge ratio of the precursor and product ions, providing a much higher degree of confidence in analyte identification.[4]
Sensitivity (LOD) ng/mL to µg/mL range[6]pg/mL to ng/mL range[7]LC-MS/MS generally offers superior sensitivity due to the low background noise and high efficiency of ion detection.
Throughput High (96-well plate format)Moderate to High (with autosampler)ELISA is well-suited for screening a large number of samples simultaneously. LC-MS/MS run times per sample are longer, but modern systems with autosamplers can achieve high throughput.
Matrix Effects Can be affected by interfering substances in the matrix.Prone to ion suppression or enhancement from co-eluting matrix components.In ELISA, matrix components can interfere with antibody-antigen binding. In LC-MS/MS, matrix components can affect the ionization efficiency of the analyte in the mass spectrometer source.[2][8]
Cost per Sample LowerHigherELISA reagents and instrumentation are generally less expensive than those required for LC-MS/MS.
Development Time Longer (requires antibody development and validation)Shorter (method development is generally faster if a mass spectrometer is available)The generation and characterization of a specific antibody for an ELISA is a time-consuming process.[6]

Table 2: Representative Cross-Reactivity Data for a Hypothetical Anti-1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene ELISA

Potential Cross-ReactantStructural Relationship to TargetExpected Cross-Reactivity (%)Rationale
p-Nitrophenol Shared p-nitrophenyl group10-50%The antibody is likely to recognize the prominent nitro-aromatic moiety.
p-Aminophenol Reduced form of the nitrophenyl group<1%The change from a nitro to an amino group significantly alters the electronic and steric properties of the molecule, likely disrupting the antibody binding epitope.
2,4-Dinitrophenol Additional nitro group5-20%The shared nitrophenol structure could lead to some cross-reactivity, but the additional nitro group may sterically hinder optimal binding.
1-Ethoxy-4-nitrobenzene Lacks the benzyl ether linkage1-10%The antibody may have some recognition of the ethoxy-nitrophenyl portion, but the absence of the full benzyl ether structure would likely reduce affinity.
Unrelated Nitroaromatic Different core structure<0.1%If the antibody is highly specific, it should not recognize compounds that do not share the core structural features of the immunizing hapten.

Conclusion: Selecting the Right Tool for the Job

Both ELISA and LC-MS/MS are powerful tools for the analysis of this compound, but they serve different, often complementary, roles in cross-reactivity studies.

  • ELISA is an excellent choice for high-throughput screening and for studies where cost is a major consideration. Its sensitivity is often sufficient for many applications. However, the potential for cross-reactivity necessitates careful validation and characterization of the antibody.

  • LC-MS/MS is the gold standard for specificity . When absolute certainty of the analyte's identity and concentration is required, LC-MS/MS is the unequivocal choice. It is the preferred method for confirming positive results from an ELISA screen and for detailed metabolic and pharmacokinetic studies where distinguishing between structurally similar compounds is critical.

For researchers and drug development professionals, a tiered approach is often the most effective strategy. An initial screen with a well-characterized ELISA can rapidly identify samples of interest, which can then be confirmed and accurately quantified using a validated LC-MS/MS method. This approach leverages the high throughput of ELISA and the unparalleled specificity of LC-MS/MS, ensuring both efficiency and data integrity in the analytical workflow.

References

  • Nitrobenzene: toxicological overview - GOV.UK. (2024, July 22). Retrieved from [Link]

  • Toxicological Profile for Nitrobenzene - ATSDR. (n.d.). Retrieved from [Link]

  • Development and Characterization of a Monoclonal Antibody against Ochratoxin B and Its Application in ELISA. (2010, June 21). MDPI. Retrieved from [Link]

  • Measurement of p-Nitrophenol in the Urine of Residents Whose Homes Were Contaminated with Methyl Parathion - CDC Stacks. (n.d.). Retrieved from [Link]

  • Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - Kura Biotech. (2019, August 19). Retrieved from [Link]

  • Comparison of the results of enzyme-linked immunosorbent assay (ELISA) to mass-spectrometry based analytical methods for six unregulated contaminants in source water and finished drinking-water samples - USGS Publications Warehouse. (2022, August 17). Retrieved from [Link]

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Safety Operating Guide

Navigating the Uncharted: A Practical Safety and Handling Guide for 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Compound of Two Moieties

The toxicological profile of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene has not been formally established. Therefore, a conservative approach is mandatory, treating it as a potentially hazardous substance. Our analysis of its constituent chemical groups—an aromatic nitro group and an ether linkage—suggests a dual hazard profile that must be respected.

Aromatic nitro compounds are known for their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[1][2] Symptoms of exposure can include fatigue, dizziness, headache, and in severe cases, cyanosis (bluish skin), respiratory distress, and cardiac arrhythmias.[1][2] Some nitroaromatic compounds are also suspected carcinogens.[3][4]

The ether linkage introduces the risk of peroxide formation upon prolonged exposure to air and light.[5] These peroxides can be explosive, particularly when concentrated.[5]

Given these potential hazards, all handling of this compound should be conducted with stringent adherence to the safety protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.[6]To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or chemical splash goggles.[6][7]To protect eyes from dust particles and splashes.
Skin and Body Protection A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes.[6][8] A chemical-resistant apron may be necessary for larger quantities.To minimize skin exposure.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the powder outside of a certified chemical fume hood.[6]To prevent inhalation of airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][9][10]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[8][10]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the surface with absorbent, disposable bench paper.[8]

  • Weighing: If possible, weigh the compound inside the fume hood using an analytical balance with a draft shield to minimize the dispersal of fine powders.[8] Use a micro-spatula to carefully transfer the compound.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water. Decontaminate all surfaces that may have come into contact with the chemical.

Emergency Procedures: Preparing for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[9][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[13] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection:

    • Solid Waste: Collect unreacted compound and any contaminated solids (e.g., gloves, absorbent paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, until they can be collected by a licensed professional waste disposal service.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5][10] Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Workflow: Chemical Spill Response

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size (Small vs. Large) Alert->Assess SmallSpill Small Spill Response Assess->SmallSpill Small LargeSpill Large Spill Response Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE AwaitEHS Await Arrival of Environmental Health & Safety LargeSpill->AwaitEHS Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Absorbed Material into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Professional Service Decontaminate->Dispose End Procedure Complete Dispose->End AwaitEHS->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.